(5-Aminoindolin-1-yl)(cyclopropyl)methanone
Description
Properties
IUPAC Name |
(5-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYDFTDAOXGPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Aminoindolin-1-yl)(cyclopropyl)methanone
Introduction
(5-Aminoindolin-1-yl)(cyclopropyl)methanone is a small molecule featuring a 5-aminoindoline core acylated at the nitrogen atom with a cyclopropylcarbonyl group. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of an amino group at the 5-position provides a key site for further functionalization, while the cyclopropylcarbonyl moiety can influence the compound's metabolic stability and conformational rigidity. This unique combination of structural features suggests potential for this molecule as a building block in the synthesis of novel therapeutic agents.
Physicochemical Properties
The physicochemical properties of (5-Aminoindolin-1-yl)(cyclopropyl)methanone have been calculated based on its chemical structure. These properties are essential for its handling, formulation, and in predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O | Calculated |
| Molecular Weight | 202.26 g/mol | Calculated |
| Monoisotopic Mass | 202.11061 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 58.4 Ų | Calculated |
| logP (octanol-water partition coeff.) | 1.85 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Proposed Synthesis and Mechanism
A plausible synthetic route to (5-Aminoindolin-1-yl)(cyclopropyl)methanone involves a two-step process starting from the commercially available 5-nitroindoline. The first step is the reduction of the nitro group to an amine, followed by the N-acylation of the resulting 5-aminoindoline.
Step 1: Synthesis of 5-Aminoindoline
The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis. A common and effective method is catalytic hydrogenation.
Protocol:
-
To a solution of 5-nitroindoline (1.0 eq) in ethanol or methanol in a high-pressure vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 5-aminoindoline, which can be used in the next step with or without further purification.
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This method is chosen for its high efficiency and clean conversion of nitro groups to amines with minimal side products.
-
Palladium on Carbon (Pd/C): Pd/C is a robust and highly active catalyst for this type of reduction.
-
Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.
Step 2: N-Acylation of 5-Aminoindoline
The final step is the acylation of the indoline nitrogen of 5-aminoindoline with cyclopropanecarbonyl chloride. The indoline nitrogen is generally more nucleophilic than the aromatic amino group, allowing for selective acylation under controlled conditions.
Protocol:
-
Dissolve 5-aminoindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution to act as an acid scavenger.
-
Slowly add cyclopropanecarbonyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (5-Aminoindolin-1-yl)(cyclopropyl)methanone.
Causality of Experimental Choices:
-
Aprotic Solvent: DCM and THF are used as they are inert to the reaction conditions and effectively dissolve the reactants.
-
Low Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions.
-
Base: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic base is chosen to avoid competing reactions.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of (5-Aminoindolin-1-yl)(cyclopropyl)methanone.
Potential Applications and Biological Context
While no specific biological activity has been reported for (5-Aminoindolin-1-yl)(cyclopropyl)methanone, its structural motifs are present in compounds with known pharmacological relevance.
-
Aminoindoline Scaffold: The 5-aminoindoline core is a versatile building block in medicinal chemistry. For instance, derivatives of 5-aminoindoline have been investigated as inhibitors of various kinases and as agents with potential applications in neurodegenerative diseases.
-
Cyclopropyl Moiety: The incorporation of a cyclopropyl ring can enhance the metabolic stability of a molecule by blocking potential sites of oxidation. It also introduces conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.
Given these features, (5-Aminoindolin-1-yl)(cyclopropyl)methanone could serve as a valuable intermediate for the synthesis of a diverse library of compounds for screening against various biological targets, including enzymes and receptors involved in cancer, inflammation, and central nervous system disorders.
Conclusion
(5-Aminoindolin-1-yl)(cyclopropyl)methanone is a theoretically interesting molecule with potential applications in drug discovery and development. While experimental data for this specific compound is lacking in the public domain, this guide provides a comprehensive overview of its predicted physicochemical properties and a plausible, detailed synthetic route. The proposed synthesis is based on well-established and reliable chemical transformations, offering a clear path for its laboratory-scale preparation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential.
References
- General Synthesis of Aminoindoles: A comprehensive review of synthetic methods for aminoindoles can be found in various organic chemistry textbooks and review articles.
- Reduction of Nitroarenes: For detailed protocols and mechanisms of nitro group reduction, refer to standard organic chemistry texts such as "March's Advanced Organic Chemistry."
-
N-Acylation of Amines: The acylation of amines is a fundamental reaction. For specific conditions related to indolines, see publications on the functionalization of heterocyclic amines. An example of selective N-acylation of indoles can be found in: RSC Advances, 2022, 12 , 1839-1843. ([Link])
- Medicinal Chemistry of Indolines: Numerous publications highlight the importance of the indoline scaffold in drug discovery.
The Cyclopropyl Ketone Motif: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl ketone moiety has emerged from a niche structural curiosity to a cornerstone in modern medicinal chemistry. Its unique combination of conformational rigidity, electronic properties, and metabolic stability has positioned it as a valuable tool for drug designers seeking to overcome common challenges in potency, selectivity, and pharmacokinetics. This guide provides a comprehensive technical overview of the role of cyclopropyl ketones in drug discovery, from fundamental principles and synthesis to their application in marketed pharmaceuticals. We will explore the underlying causality for their advantageous properties, provide practical experimental protocols, and illustrate their strategic deployment through case studies of successful drug candidates.
The Strategic Value of the Cyclopropyl Ketone in Drug Design
The cyclopropyl group, a three-membered carbocycle, is deceptively simple. When conjugated with a ketone, it imparts a unique set of electronic and steric properties that are highly advantageous in a medicinal chemistry context. The inherent ring strain of the cyclopropane ring results in C-C bonds with significant p-character, leading to electronic properties that can mimic a double bond while maintaining a three-dimensional sp3-hybridized character.[1][2] This duality allows the cyclopropyl ketone to serve as a versatile bioisostere for a range of functional groups, including amides, esters, and even phenyl rings.[3]
The strategic incorporation of a cyclopropyl ketone can address multiple drug discovery roadblocks by:
-
Enhancing Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein and leading to increased potency.[1] This conformational constraint can also improve selectivity by disfavoring binding to off-target proteins.
-
Improving Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5] This can lead to a longer half-life and improved pharmacokinetic profile.
-
Modulating Physicochemical Properties: The cyclopropyl ketone moiety can influence a molecule's polarity, solubility, and membrane permeability, allowing for fine-tuning of its ADME (absorption, distribution, metabolism, and excretion) properties.
-
Serving as a Covalent Warhead: The strained ring system of a cyclopropyl ketone can act as an electrophile, enabling it to form a covalent bond with nucleophilic residues in a protein's active site. This can lead to irreversible or slowly reversible inhibition, which can be a powerful strategy for achieving sustained target engagement.
Synthesis of Medicinally Relevant Cyclopropyl Ketones
The successful application of cyclopropyl ketones in drug discovery is underpinned by robust and versatile synthetic methodologies. Several key reactions have become workhorses for the introduction of this valuable motif.
The Corey-Chaykovsky Reaction
One of the most widely used methods for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction.[6] This reaction involves the treatment of an α,β-unsaturated ketone (enone) with a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a strong base. The reaction proceeds via a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular cyclization to form the cyclopropyl ketone.
Conceptual Workflow of the Corey-Chaykovsky Reaction:
Caption: Corey-Chaykovsky Reaction Workflow
Experimental Protocol: General Procedure for Corey-Chaykovsky Cyclopropanation [6]
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Stir the mixture for 1 hour, during which time the evolution of hydrogen gas should cease, and a clear solution of the sulfur ylide is formed.
-
Reaction with Enone: Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared ylide solution at room temperature.
-
Reaction Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.
Samarium(II) Iodide-Mediated Cycloadditions
Samarium(II) iodide (SmI2) has emerged as a powerful single-electron transfer reagent in organic synthesis, and its application in the formation of cyclopropyl ketones and their derivatives has gained significant traction.[7] SmI2-catalyzed formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes provide an efficient route to complex, sp3-rich molecular architectures.[7] The mechanism involves the reduction of the cyclopropyl ketone to a ketyl radical, which then undergoes ring opening and subsequent reaction with the coupling partner.
Key Steps in SmI2-Catalyzed Cycloaddition:
Caption: SmI2-Catalyzed Cycloaddition Pathway
Recent studies have shown that the reactivity in these transformations is highly dependent on the structure of the cyclopropyl ketone, with aryl cyclopropyl ketones exhibiting enhanced reactivity due to stabilization of the ketyl radical through conjugation.[8][9]
The Cyclopropyl Ketone as a Bioisostere
Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that retains similar biological activity, is a fundamental concept in medicinal chemistry. The cyclopropyl ketone has proven to be a highly effective bioisostere for several common functionalities, offering solutions to problems associated with the original group.
Amide Bioisostere
The amide bond is ubiquitous in peptides and peptidomimetic drugs, but it is often susceptible to enzymatic cleavage and can contribute to poor membrane permeability. The cyclopropyl ketone can act as a conformationally restricted, metabolically stable mimic of the amide bond.
Amide vs. Cyclopropyl Ketone Bioisosterism:
Caption: Comparison of Amide and Cyclopropyl Ketone
Other Bioisosteric Replacements
The versatility of the cyclopropyl ketone extends to its use as a bioisostere for other groups:
-
Ketone/Aldehyde: Replacing a simple ketone or aldehyde with a cyclopropyl ketone can introduce conformational rigidity and block metabolic pathways at the alpha-carbon.
-
Phenyl Ring: In certain contexts, the cyclopropyl group can mimic the steric bulk and electronic nature of a phenyl ring while increasing the fraction of sp3 carbons (Fsp3), which is often correlated with improved solubility and reduced toxicity.[3]
-
tert-Butyl Group: The cyclopropyl group can serve as a smaller, more rigid replacement for a tert-butyl group, maintaining steric bulk while offering different electronic properties and metabolic stability.
Case Studies: Cyclopropyl Ketones in FDA-Approved Drugs
The successful application of the cyclopropyl ketone motif is best illustrated through its incorporation into several FDA-approved drugs, where it plays a critical role in their efficacy and pharmacokinetic profiles.
Antiviral Agents: A Recurring Theme
Cyclopropyl ketones are prominently featured in a number of antiviral drugs, particularly those targeting viral proteases.
-
Grazoprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, Grazoprevir contains a cyclopropyl group as part of a larger macrocyclic structure.[10]
-
Simeprevir: Another HCV NS3/4A protease inhibitor, Simeprevir also incorporates a cyclopropyl moiety.[10]
-
Glecaprevir and Voxilaprevir: These next-generation HCV protease inhibitors also feature the cyclopropyl group, highlighting its enduring importance in this therapeutic area.[10]
Table 1: Cyclopropyl-Containing Antiviral Drugs
| Drug Name | Target | Therapeutic Area | Role of Cyclopropyl Moiety |
| Grazoprevir | HCV NS3/4A Protease | Hepatitis C | Part of macrocyclic scaffold, contributes to binding affinity |
| Simeprevir | HCV NS3/4A Protease | Hepatitis C | Key component for optimal binding to the active site |
| Glecaprevir | HCV NS3/4A Protease | Hepatitis C | Enhances potency and pharmacokinetic profile |
| Voxilaprevir | HCV NS3/4A Protease | Hepatitis C | Contributes to broad genotype coverage |
-
Nirmatrelvir (in Paxlovid): While not a cyclopropyl ketone itself, the active component of Paxlovid, Nirmatrelvir, contains a key bicyclo[3.1.0]proline fragment, which is a close structural relative. This underscores the importance of strained ring systems in the design of potent protease inhibitors.
Other Therapeutic Areas
The application of cyclopropyl ketones extends beyond antiviral agents:
-
Cabozantinib and Lenvatinib: These are multi-targeted tyrosine kinase inhibitors used in the treatment of various cancers, and both contain a cyclopropane ring.[10]
-
Trametinib: A MEK inhibitor for the treatment of melanoma, Trametinib also features a cyclopropyl group.[10]
-
CNS Agents: Cyclopropyl methyl ketone is a key intermediate in the synthesis of certain antidepressants and other central nervous system (CNS) active compounds.[11][12]
Metabolic Fate of Cyclopropyl Ketones
While the cyclopropyl group is often introduced to enhance metabolic stability, it is not metabolically inert. Understanding the potential metabolic pathways is crucial for drug development. The primary routes of metabolism include:
-
Oxidation of the Cyclopropyl Ring: Cytochrome P450 enzymes can hydroxylate the cyclopropyl ring, although this is generally a less favorable process compared to the oxidation of less-strained alkyl groups.
-
Ring Opening: In some cases, particularly when adjacent to an amine, the cyclopropyl ring can undergo oxidative ring opening, which can lead to the formation of reactive metabolites. This was observed in the metabolism of the antibiotic trovafloxacin, where oxidation of the cyclopropylamine moiety led to hepatotoxicity.[5]
Careful consideration of the substitution pattern on and around the cyclopropyl ring can mitigate these metabolic risks. For example, introducing a methyl group on the cyclopropyl ring can block a potential site of oxidation and further enhance metabolic stability.[5]
Future Perspectives and Conclusion
The cyclopropyl ketone has firmly established itself as a valuable and versatile functional group in the medicinal chemist's toolbox. Its unique blend of conformational constraint, electronic properties, and metabolic stability provides a powerful platform for addressing many of the challenges encountered in modern drug discovery. As our understanding of its nuanced effects on biological systems continues to grow, and as synthetic methodologies for its introduction become even more sophisticated, we can expect to see the cyclopropyl ketone motif play an even more prominent role in the design of the next generation of innovative therapeutics. The ability to fine-tune reactivity, from stable bioisostere to covalent warhead, ensures that this small, strained ring will continue to have a major impact on the development of new medicines for a wide range of diseases.
References
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Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Retrieved from [Link]
-
K-V. K. (2025). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Retrieved from [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Engle, K. M., & Yu, J. Q. (2026). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lu, Z., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Procter, D. J., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. National Institutes of Health. Retrieved from [Link]
-
Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Retrieved from [Link]
-
Moran, J., et al. (2020). Comparison of relative reaction rates for cyclopropyl phenyl ketone 1a... ResearchGate. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Domainex Synthesis Group. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. Retrieved from [Link]
-
Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]
-
Ashenhurst, J. (2010, October 6). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]
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The Aminoindoline Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name/Title]
Abstract
The aminoindoline scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique structural and electronic properties provide a robust framework for the design of potent and selective ligands that can interact with a variety of biological targets. This technical guide provides a comprehensive overview of the aminoindoline core, delving into its synthesis, key structure-activity relationships (SAR), and diverse therapeutic applications. We will explore the causality behind experimental choices in the design and development of aminoindoline-based compounds, present detailed experimental protocols, and visualize complex biological pathways and synthetic strategies. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.
The Rise of a Privileged Scaffold: Why Aminoindoline?
The indoline nucleus, a saturated analog of indole, offers a three-dimensional geometry that is often more advantageous for binding to the active sites of enzymes and receptors compared to its planar counterpart.[1] The introduction of an amino group to this scaffold further enhances its drug-like properties by providing a key site for hydrogen bonding interactions, salt formation to improve solubility, and a versatile handle for chemical modification. This combination of a rigid bicyclic core and a strategically placed amino group underpins the aminoindoline's status as a privileged scaffold in drug discovery.
The inherent structural features of the aminoindoline nucleus have been exploited to develop a multitude of bioactive molecules. Its ability to serve as a pharmacophore has led to the discovery of potent agents in oncology, infectious diseases, and neurodegenerative disorders.[2][3] The synthetic tractability of the scaffold allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective drug candidates.[1]
Mastering the Core: Synthetic Strategies for Aminoindoline Scaffolds
The efficient construction of the aminoindoline core is a critical first step in the development of novel therapeutics. Several synthetic strategies have been developed, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.
Reductive Cyclization and Amination Approaches
Traditional methods for the synthesis of indolines often involve the reduction of indoles.[4] More direct and versatile methods have since been developed. A novel two-step method for the preparation of unprotected 2-aryl-3-aminoindoles has been reported, starting from the corresponding 2-aryl indoles and nitrostyrene. This approach provides a straightforward route to otherwise not easily accessible free 3-aminoindoles.[5]
Multi-Component Reactions for Diversity
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules from simple starting materials. An efficient copper-catalyzed three-component coupling reaction of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes has been developed to generate a variety of 3-aminoindoline derivatives.[6] This cascade transformation proceeds via a propargylamine intermediate which undergoes cyclization to form the indoline core.[6] This method is highly versatile, tolerating a wide range of substituents on all three components.[6]
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindolines [6]
-
Reagents and Conditions:
-
N-protected 2-aminobenzaldehyde (1.0 equiv)
-
Secondary amine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Acetonitrile (MeCN) as solvent
-
Reaction is heated at 80 °C for 12-16 hours.
-
-
Step-by-Step Procedure:
-
To a sealed reaction vessel, add N-protected 2-aminobenzaldehyde, the secondary amine, the terminal alkyne, and CuI.
-
Add acetonitrile as the solvent.
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aminoindoline.
-
Asymmetric Synthesis of Chiral Aminoindolines
The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. As such, the development of enantioselective methods for the synthesis of chiral aminoindolines is of great importance. A copper-catalyzed asymmetric cyclization of ethynyl benzoxazinones with amines has been reported to produce chiral 3-aminoindolines in good yields and with high enantioselectivity.[7]
Caption: Catalytic asymmetric synthesis of chiral 3-aminoindolines.
Therapeutic Landscape: Applications of the Aminoindoline Scaffold
The versatility of the aminoindoline scaffold has led to its exploration in a wide range of therapeutic areas. The following sections highlight key examples of aminoindoline-based compounds and their biological activities.
Infectious Diseases: A New Weapon Against Malaria
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial drugs. The aminoindole scaffold has yielded a promising preclinical candidate, Genz-668764.[2]
Genz-668764 emerged from a hit-to-lead optimization program of the initial hit, Genz-644442, which was identified from a high-throughput screen.[2] Medicinal chemistry efforts focused on improving potency and pharmacokinetic properties.[2]
| Compound | P. falciparum IC50 (nM) | in vivo Efficacy (P. berghei) | Key Features | Reference |
| Genz-644442 | 200-285 | >99% inhibition | Initial hit compound | [2] |
| Genz-668764 | 28-65 | Cure in 3/5 animals at 200 mg/kg/day | Preclinical candidate, single enantiomer | [2][7] |
Genz-668764 demonstrated excellent potency against multiple strains of P. falciparum and was curative in a mouse model of malaria.[2] Importantly, the compound showed a good safety profile in 7-day rat safety studies, with a no-observable-adverse-effect level (NOAEL) of 200 mg/kg/day.[7] These promising preclinical data position Genz-668764 as a strong candidate for further development.[7]
Oncology: Targeting Key Cancer Pathways
The indole scaffold is a prominent feature in numerous approved anticancer drugs, particularly kinase inhibitors.[8] Aminoindoline derivatives have also shown significant potential in this area, with compounds being developed as inhibitors of tubulin polymerization and various protein kinases.[9]
Indole-based compounds can interfere with normal cell mitosis and inhibit cell proliferation by disrupting the structure and function of microtubules.[9] Mechanistic studies have shown that some aminoindoline derivatives can cause cell cycle arrest at the G2/M phase and induce apoptosis.[9]
Caption: Mechanism of action for aminoindoline kinase inhibitors.
Central Nervous System Disorders: Modulating Neurological Targets
The indole nucleus is a common feature in many drugs that act on the central nervous system (CNS).[10] Aminoindoline derivatives are being explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11] One of the key pathological hallmarks of these diseases is the aggregation of misfolded proteins. Some indole-based compounds have been shown to inhibit the aggregation of amyloid-β and tau proteins.[11]
Structure-Activity Relationship (SAR) and a Self-Validating System
The development of potent and selective aminoindoline-based drugs relies on a thorough understanding of their SAR. The systematic modification of different parts of the scaffold allows for the optimization of target engagement, pharmacokinetic properties, and safety profiles.
A key principle in designing robust experimental protocols is the concept of a self-validating system. This means that the results of one experiment should logically inform the design of the next, and the overall dataset should be internally consistent. For example, in an SAR campaign, the observed changes in activity with structural modifications should be explainable by a plausible binding model, which can be further validated by computational docking studies.[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay [4]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of aminoindoline derivatives against a specific protein kinase.
-
Materials:
-
Recombinant protein kinase
-
Peptide substrate
-
ATP (adenosine triphosphate)
-
Aminoindoline test compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Step-by-Step Procedure:
-
Prepare serial dilutions of the aminoindoline test compounds.
-
In a microplate, add the protein kinase, peptide substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Future Perspectives and Conclusion
The aminoindoline scaffold continues to be a highly valuable and privileged structure in medicinal chemistry.[1] Its synthetic accessibility and the ability to introduce diverse substituents provide a powerful platform for the development of novel therapeutics. The successful identification of preclinical candidates like Genz-668764 for malaria highlights the potential of this scaffold to address significant unmet medical needs.
Future research in this area will likely focus on:
-
The development of novel and more efficient synthetic methodologies, particularly for the stereoselective synthesis of complex aminoindoline derivatives.
-
The exploration of new therapeutic applications for the aminoindoline scaffold by screening diverse libraries against a wide range of biological targets.
-
The use of computational methods to guide the design of next-generation aminoindoline-based inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
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Lyubchyk, A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3563. [Link]
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Zhang, Y., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1534. [Link]
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Barker, R. H., et al. (2011). Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 55(6), 2612-2622. [Link]
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Gulevich, A. V., & Gevorgyan, V. (2013). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Organic Letters, 15(20), 5342-5345. [Link]
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Barker, R. H., et al. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 55(6), 2612-2622. [Link]
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Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828-4844. [Link]
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Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]
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Li, P., et al. (2022). De Novo Construction of Chiral Aminoindolines by Cu-Catalyzed Asymmetric Cyclization and Subsequent Discovery of an Unexpected Sulfonyl Migration. Journal of the American Chemical Society, 144(43), 19993-20003. [Link]
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Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15196-15216. [Link]
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Koreela, L. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Journal of Neurology and Neuroscience, 15(1), 1-2. [Link]
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Al-Hujaily, E. M., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(10), 2289. [Link]
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Liu, F., et al. (2023). Indole and indoline scaffolds in drug discovery. RSC Medicinal Chemistry, 14(1), 23-45. [Link]
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Various Authors. (2023). Development of Anticancer and Antiviral Drugs. Life, Special Issue. [Link]
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Singh, P., & Kumar, A. (2018). Central Nervous System Activities of Indole Derivatives: An Overview. ResearchGate. [Link]
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Wang, S., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4935. [Link]
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Various Authors. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3333. [Link]
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Vitale, P., et al. (2021). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 26(21), 6604. [Link]
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Chang, L., et al. (2014). Structure-activity relationship studies of the tricyclic indoline resistance-modifying agent. Journal of Medicinal Chemistry, 57(9), 3803-3817. [Link]
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Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances, 15(1), 1-20. [Link]
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Various Authors. (2023). Development of Anticancer and Antiviral Drugs—2nd Edition. Life, Special Issue. [Link]
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Jiang, J., & Ji, Y. (2012). 3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines. Chemistry – An Asian Journal, 7(1), 30-33. [Link]
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Xiong, A., et al. (2021). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Frontiers in Pharmacology, 12, 699252. [Link]
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Zhao, L., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2147-2151. [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]
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Heal, J. R., et al. (2001). Mechanistic investigation into complementary (antisense) peptide mini-receptor inhibitors of cytokine interleukin-1. Journal of Molecular Recognition, 14(4), 221-231. [Link]
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Nargund, S. L., et al. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research Publication and Reviews, 6(8), 5975-5983. [Link]
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Axcelead. (2023). Discovery of Selective Inhibitors for 123 Kinases: Kinase Inhibitor Discovery Platform. LinkedIn. [Link]
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Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]
-
CNS Drugs. (n.d.). PDF. [Link]
-
Al-Hujaily, E. M., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(10), 2289. [Link]
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Leontiev, D., et al. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules, 24(23), 4259. [Link]
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Göktaş, M., et al. (2017). Synthesis and Comparison of Antioxidant Properties of Indole-Based Melatonin Analogue Indole Amino Acid Derivatives. ResearchGate. [Link]
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Castellano, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-374. [Link]
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Barker, R. H., et al. (2011). Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 55(6), 2612-2622. [Link]
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Iacovelli, F., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2603. [Link]
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Methodological & Application
Application Notes & Protocols: (5-Aminoindolin-1-yl)(cyclopropyl)methanone in Fragment-Based Drug Design
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the novel fragment, (5-Aminoindolin-1-yl)(cyclopropyl)methanone, in fragment-based drug design (FBDD) campaigns. We will explore the chemical rationale behind this fragment's design, its synthesis, and its utility in biophysical screening assays for hit identification. Furthermore, we present detailed protocols for fragment screening and hit-to-lead evolution, underscoring the unique advantages conferred by the indoline scaffold and the cyclopropyl moiety.
Introduction: The Rationale for a Privileged Fragment
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS), offering a more rational and efficient path to novel lead compounds.[1][2] FBDD focuses on identifying low-molecular-weight fragments (<300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3][4] These initial hits serve as high-quality starting points that can be systematically optimized into potent, selective, and drug-like candidates.[5][6]
The choice of fragments is paramount to the success of an FBDD campaign.[7] A well-designed fragment library should maximize chemical diversity while incorporating structural motifs known to favorably interact with biological targets. (5-Aminoindolin-1-yl)(cyclopropyl)methanone was designed to capitalize on two such "privileged" structural features:
-
The Indoline Scaffold: Indoline and its parent, indole, are cornerstone motifs in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[8][9] This scaffold is synthetically tractable and provides a rigid, bicyclic framework ideal for presenting substituents into protein binding pockets, making it a frequent component in kinase inhibitors and other targeted therapeutics.[9][10] The 5-amino group provides a key vector for chemical elaboration, allowing for fragment growth or linking strategies.
-
The Cyclopropyl Group: The inclusion of a cyclopropyl ring is a strategic decision to enhance drug-like properties.[11] This small, strained ring system offers several advantages: it introduces a degree of conformational rigidity, can improve metabolic stability by blocking sites of oxidation, and often enhances binding potency and cell permeability.[12][13][14] The cyclopropyl methanone linkage provides a compact and stable connection to the indoline core.
This application note will guide the user through the practical steps of leveraging this high-potential fragment in a typical FBDD workflow.
Physicochemical Properties and Synthesis
A successful fragment must adhere to the "Rule of Three" and possess favorable physicochemical properties for screening and subsequent optimization.
Table 1: Physicochemical Properties of (5-Aminoindolin-1-yl)(cyclopropyl)methanone
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight | 202.25 g/mol | < 300 Da | Ensures efficient exploration of chemical space.[4] |
| cLogP | ~1.8 | ≤ 3 | Balances solubility and permeability. |
| Hydrogen Bond Donors | 1 (amine -NH2) | ≤ 3 | Maintains solubility and avoids excessive binding promiscuity. |
| Hydrogen Bond Acceptors | 2 (carbonyl O, amine N) | ≤ 3 | Provides key interaction points with the target. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational entropy penalty upon binding. |
Protocol 1: Synthesis of (5-Aminoindolin-1-yl)(cyclopropyl)methanone
This protocol describes a plausible two-step synthesis starting from commercially available 5-nitroindoline. This method is adapted from general procedures for N-acylation and nitro group reduction of indoline scaffolds.[15]
Step 1: Acylation of 5-Nitroindoline
-
Reagents & Setup:
-
5-nitroindoline (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen atmosphere, magnetic stirrer, round-bottom flask.
-
-
Procedure: a. Dissolve 5-nitroindoline in anhydrous DCM in the round-bottom flask. b. Cool the solution to 0 °C using an ice bath. c. Add TEA or DIPEA to the solution and stir for 5 minutes. d. Add cyclopropanecarbonyl chloride dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. f. Upon completion, quench the reaction with water and transfer to a separatory funnel. g. Extract the aqueous layer with DCM (2x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product, (5-nitroindolin-1-yl)(cyclopropyl)methanone, via column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
Step 2: Reduction of the Nitro Group
-
Reagents & Setup:
-
(5-nitroindolin-1-yl)(cyclopropyl)methanone (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%) or Tin(II) chloride (SnCl2)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) balloon or ammonium formate
-
Filtration setup (e.g., Celite pad).
-
-
Procedure (Catalytic Hydrogenation): a. Dissolve the nitro-intermediate in MeOH or EtOH. b. Carefully add Pd/C to the solution under an inert atmosphere. c. Purge the flask with H2 gas and maintain a positive pressure with a balloon. d. Stir vigorously at room temperature for 2-4 hours, monitoring by TLC. e. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. f. Rinse the pad with additional solvent. g. Concentrate the filtrate under reduced pressure to yield the final product, (5-Aminoindolin-1-yl)(cyclopropyl)methanone. The product can be further purified if necessary.
Application in Fragment Screening and Hit Validation
The primary application of this fragment is as a screening compound to identify initial hits against a protein target of interest. Biophysical methods are essential for detecting the weak binding interactions characteristic of fragments.[5]
Workflow for FBDD using (5-Aminoindolin-1-yl)(cyclopropyl)methanone
Caption: FBDD workflow from fragment synthesis to lead optimization.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, making it ideal for fragment screening.
-
Materials & Instrumentation:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, carboxymethylated dextran surface)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein (>95% purity)
-
(5-Aminoindolin-1-yl)(cyclopropyl)methanone stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+ buffer, pH 7.4)
-
-
Procedure: a. Target Immobilization: Covalently immobilize the target protein to the sensor chip surface via amine coupling according to the manufacturer's protocol to achieve a desired density (e.g., 5,000-10,000 RU). b. Fragment Preparation: Prepare a screening concentration of the fragment (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is consistent across all samples and low (<1%) to minimize solvent effects. c. Screening Injection: Inject the fragment solution over the immobilized target surface and a reference flow cell (deactivated or with an irrelevant protein). d. Data Acquisition: Monitor the binding response (in RU). A positive "hit" is characterized by a steady-state response that is significantly above the noise and the reference cell signal. e. Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to dissociate the fragment and prepare the surface for the next injection.
-
Hit Confirmation (Dose-Response): a. For confirmed hits, prepare a serial dilution of the fragment (e.g., from 500 µM down to ~1 µM). b. Inject each concentration and measure the steady-state binding response. c. Plot the response vs. concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD). A typical fragment hit will have a KD in the high micromolar (µM) to low millimolar (mM) range.
Hit Elaboration: From Fragment to Lead
Once (5-Aminoindolin-1-yl)(cyclopropyl)methanone is validated as a binder, its structure provides a clear path for optimization. The primary vector for modification is the 5-amino group.[16]
Strategy: Fragment Growing
This strategy involves adding chemical functionality to the fragment to access adjacent binding pockets and increase affinity and selectivity. The 5-amino group is an ideal handle for this purpose.
Example Synthetic Elaboration via Amide Coupling:
-
Objective: Explore the chemical space around the 5-position to pick up a new interaction with the target protein (e.g., a hydrogen bond or a hydrophobic interaction).
-
Reaction: Couple the 5-amino group with a library of carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDCI).
Caption: Fragment growing strategy using the 5-amino group.
Table 2: Example "Fragment Growing" Library
| R-Group of Carboxylic Acid | Intended Interaction | Resulting Physicochemical Change |
| -CH2-Ph (Phenylacetic acid) | Explore hydrophobic pocket | Increases MW and LogP |
| -CH2-OH (Glycolic acid) | Seek H-bond donor/acceptor | Increases polarity |
| -CH2-COOH (Malonic acid) | Seek salt-bridge with basic residue | Adds negative charge |
| -CH2-(4-pyridyl) | Seek H-bond acceptor, improve solubility | Adds basic center |
By synthesizing a small, focused library of derivatives based on this strategy, researchers can rapidly build a structure-activity relationship (SAR) and progress the initial fragment hit towards a potent lead compound.[3]
Conclusion
(5-Aminoindolin-1-yl)(cyclopropyl)methanone is a rationally designed fragment that combines the privileged indoline scaffold with the beneficial properties of a cyclopropyl group. Its straightforward synthesis and clear vector for chemical elaboration make it an excellent starting point for FBDD campaigns targeting a wide range of protein classes. The protocols and strategies outlined in this document provide a comprehensive guide for its successful application, from initial screening to hit-to-lead optimization, ultimately accelerating the discovery of novel therapeutics.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Platas-Iglesias, C., et al. (2019). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 63(3), e01979-18. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Farhan, A. (2023). Fragment-Based Drug Design (FBDD). Journal of Drug Discovery and Development. [Link]
-
Yoon, J., et al. (2015). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 58(23), 9312–9318. [Link]
-
Ferreira, L. G., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(15), 11235–11264. [Link]
-
Singh, P., & Kaur, M. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(15), 3458. [Link]
-
Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. [Link]
- Patent US20210395185A1. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Da Settimo, F., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(10), 2331. [Link]
-
O'Connell, J., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(17), 5030–5045. [Link]
-
Li, Q., & Hang, H. C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Pirrung, M. C., et al. (2021). Preparation of 2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (6PPD-quinone), an Environmental Toxin. ChemRxiv. [Link]
-
Various Authors. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. Publisher Platform. [Link]
-
Powers, S. L., & Alexanian, E. J. (2024). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Journal of the American Chemical Society. [Link]
-
Steinmetzer, T., et al. (2024). Fragment-Based Design, Synthesis, and Characterization of Aminoisoindole-Derived Furin Inhibitors. ChemMedChem. [Link]
- Patent EP1951699B1. (2008). Processes for the preparation of cyclopropyl-amide derivatives.
-
Desai, B., et al. (2012). Discovery of cis-N-(1-(4-(methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide: a 1,6-disubstituted indoline derivative as a highly selective inhibitor of human neuronal nitric oxide synthase (nNOS) without any cardiovascular liabilities. Journal of Medicinal Chemistry, 55(2), 943–955. [Link]
-
Scheen, A., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 53(14), 5236–5241. [Link]
-
Kumar, A., et al. (2009). methanone. Molbank, 2009(4), M641. [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]
-
ResearchGate. (2024). Fragment-Based Drug Design. ResearchGate. [Link]
-
Smith, C. R., et al. (2022). From five fragment hits to two lead series for the PRMT5/MTA complex. RSC Medicinal Chemistry, 13(9), 1109–1115. [Link]
-
Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036–3048. [Link]
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Troubleshooting & Optimization
Technical Support Center: Stability of (5-Aminoindolin-1-yl)(cyclopropyl)methanone Under Acidic Conditions
Answering the user's request.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (5-Aminoindolin-1-yl)(cyclopropyl)methanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this molecule under acidic conditions. Understanding the stability profile is critical for developing robust synthetic routes, stable formulations, and validated analytical methods.
Core Concepts: Structural Features and Acidic Liabilities
Before addressing specific experimental questions, it is crucial to understand the chemical structure of (5-Aminoindolin-1-yl)(cyclopropyl)methanone and identify the functional groups susceptible to degradation in an acidic environment.
The molecule consists of three key moieties:
-
A 5-Aminoindoline Heterocycle: The indoline core is a saturated analog of indole. The primary aromatic amine at the 5-position is basic and will be protonated in acid.
-
A Tertiary Amide: The nitrogen of the indoline ring is acylated with a cyclopropylcarbonyl group, forming a tertiary amide. Amides are generally stable but are known to undergo hydrolysis under acidic conditions with heating.[1][2]
-
A Cyclopropyl Ketone System: The carbonyl group is attached to a strained cyclopropyl ring. While strained, this system is generally robust under typical hydrolytic conditions.
Caption: Key functional groups of the target molecule.
Based on these features, the primary anticipated degradation pathway under acidic conditions is the hydrolysis of the amide bond. Other pathways, such as oxidation of the indoline ring or opening of the cyclopropyl ring, are considered secondary and would require more forcing conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and analysis of (5-Aminoindolin-1-yl)(cyclopropyl)methanone in acidic media.
Q1: What are the primary degradation products I should expect when exposing this compound to acidic conditions?
A1: The most probable degradation pathway is the acid-catalyzed hydrolysis of the tertiary amide bond.[1][3] This reaction cleaves the bond between the indoline nitrogen and the carbonyl carbon. The expected products are 5-aminoindoline and cyclopropanecarboxylic acid .
The general mechanism for acid-catalyzed amide hydrolysis involves:
-
Protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[4]
-
Nucleophilic attack by a water molecule on the activated carbonyl carbon.
-
Proton transfer steps to form a good leaving group (the indoline nitrogen).
-
Elimination of the leaving group to yield the carboxylic acid and the protonated amine.[5]
Caption: Primary degradation via acid-catalyzed hydrolysis.
Q2: I'm performing a forced degradation study and see a new, more polar peak in my reverse-phase HPLC. How can I confirm its identity?
A2: An early-eluting (more polar) peak is consistent with the formation of 5-aminoindoline, as it has lost the hydrophobic cyclopropylcarbonyl group. Here is a systematic workflow to identify the degradant:
-
Mass Spectrometry (LC-MS): The most powerful first step. Analyze the stressed sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the new peak. Compare this with the expected masses of potential degradants.
-
5-Aminoindoline: Expected [M+H]⁺ = 135.09
-
Cyclopropanecarboxylic Acid: Expected [M-H]⁻ = 85.03 (in negative mode) or [M+H]⁺ = 87.05
-
-
Reference Standard Co-injection: If available, co-inject an authentic reference standard of 5-aminoindoline with your degraded sample. If the new peak is indeed 5-aminoindoline, the peak area should increase, and the retention time should match perfectly.
-
Photodiode Array (PDA) Analysis: If your HPLC is equipped with a PDA detector, compare the UV-Vis spectrum of the degradant peak with that of the parent compound. A significant shift in the spectrum is expected due to the removal of the carbonyl chromophore and the presence of the free indoline structure.
Caption: Workflow for unknown peak identification.
Q3: What are the recommended starting conditions for a forced degradation study on this molecule?
A3: Forced degradation, or stress testing, is essential for developing stability-indicating methods.[6][7] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve any degradants formed.[8] For acid hydrolysis, a phased approach is recommended.
| Parameter | Initial Condition | Intermediate Condition | Forced Condition | Rationale & Comments |
| Acid | 0.1 M HCl | 1 M HCl | 1 M HCl or H₂SO₄ | HCl is volatile and can be removed easily, but chloride ions can sometimes participate in reactions. H₂SO₄ is non-volatile. |
| Temperature | Room Temperature (25°C) | 50 - 60°C | 70 - 80°C | Start mild and increase stress if no degradation is observed.[9] Amide hydrolysis often requires elevated temperatures.[1] |
| Duration | 24 hours | 24 - 48 hours | Up to 7 days | Monitor at several time points (e.g., 2, 8, 24, 48 hours) to establish a degradation profile. |
| Co-solvent | None (if soluble) | Acetonitrile or Methanol | Acetonitrile or Methanol | If the compound has poor aqueous solubility, a minimal amount of an organic co-solvent can be used.[6] Ensure the co-solvent itself is stable. |
Self-Validating Tip: Always run a control sample (compound in water/co-solvent without acid) under the same temperature conditions to ensure that any observed degradation is due to the acid and not just thermal stress.
Detailed Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Forced Degradation
This protocol provides a framework for assessing the stability of (5-Aminoindolin-1-yl)(cyclopropyl)methanone in an acidic solution.
Materials:
-
(5-Aminoindolin-1-yl)(cyclopropyl)methanone
-
Class A Volumetric Flasks
-
Calibrated Pipettes
-
HPLC Vials
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
pH meter or pH strips
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) to prepare a 1 mg/mL stock solution.
-
Reaction Setup: In a volumetric flask, add a specific volume of the stock solution. Make up to the mark with 0.1 M HCl to achieve a final drug concentration of approximately 0.1 mg/mL. Example: 1 mL of stock solution in a 10 mL flask, filled to the mark with 0.1 M HCl.
-
Stress Condition: Place the flask in a temperature-controlled environment (e.g., a 60°C water bath). Protect from light to avoid any potential photolytic degradation.
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot by adding an equimolar amount of NaOH. For example, dilute 100 µL of the sample with 900 µL of mobile phase, after adding 10 µL of 1 M NaOH to the 100 µL sample to neutralize the 0.1 M HCl. This stops the degradation reaction.
-
Analysis: Analyze the quenched sample immediately using a validated, stability-indicating HPLC method.
-
Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradant formed at each time point.
References
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. [Link]
-
Procter, D. J., et al. (2018). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem. 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Ma, Q., Qu, Y., & Zhang, X. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
-
Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. [Link]
-
ResearchGate. Comparison of relative reaction rates for cyclopropyl phenyl ketone. ResearchGate. [Link]
-
ResearchGate. Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]
-
Procter, D. J., et al. (2018). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. NCBI. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. [Link]
-
PharmaCompass. cyclopropyl(piperazin-1-yl)methanone. PharmaCompass. [Link]
-
Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Semantic Scholar. [Link]
-
ACS Omega. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Publications. [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. Organic Syntheses. [Link]
-
Khan Academy. (2013). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
-
Linder, M., & Kästner, J. (2016). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B. [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Enhancing the Aqueous Solubility of Aminoindoline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoindoline-based compounds. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to overcome the common yet significant challenge of poor aqueous solubility with this important class of molecules. Aminoindoline scaffolds are prevalent in medicinal chemistry, offering diverse biological activities.[1][2][3] However, their often lipophilic nature can hinder preclinical development and therapeutic application.
This resource is structured to address specific issues you may encounter during your experiments, providing not just procedural steps but also the causal reasoning behind them. Our goal is to empower you with the knowledge to troubleshoot effectively and make informed decisions in your formulation development.
Section 1: Troubleshooting Guide - Common Solubility Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My aminoindoline-based compound is "crashing out" of my aqueous buffer during my in vitro assay. What is the likely cause and how can I fix it?
Answer:
Precipitation of your compound from an aqueous buffer is a classic sign of exceeding its thermodynamic solubility limit. This often occurs when a stock solution of the compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous assay buffer. The organic solvent acts as a co-solvent, but upon dilution, its solubilizing effect is diminished, causing the compound to precipitate.
Immediate Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay. This may not always be feasible depending on the required therapeutic concentration.
-
Decrease the Percentage of Organic Solvent in the Final Solution: While seemingly counterintuitive, a high initial concentration of co-solvent in your stock can lead to a more pronounced precipitation upon dilution. It is recommended to keep the final concentration of organic solvents, like DMSO, below 1% (v/v) in most cell-based assays to avoid solvent-induced toxicity and off-target effects.
-
pH Adjustment: Aminoindoline scaffolds typically contain at least one basic nitrogen atom. The solubility of such compounds is often highly dependent on pH.[4][5][6] At a pH below the pKa of the basic nitrogen, the compound will be protonated and exist as a more soluble salt form. Conversely, at a pH above the pKa, the compound will be in its less soluble free base form.
-
Causality: The protonated form of the amine has a positive charge, which allows for favorable interactions with the polar water molecules, thereby increasing solubility.
-
Actionable Advice: Determine the pKa of your compound (experimentally or via in silico prediction). For in vitro assays, consider using a buffer system with a pH at least 1-2 units below the pKa of the most basic nitrogen to maintain the compound in its ionized, more soluble state. Be mindful that altering the pH of your assay buffer can impact cellular physiology and protein activity, so this must be carefully controlled and validated.
-
Question 2: I'm observing inconsistent results in my animal studies, and I suspect poor and variable oral absorption. Could this be related to solubility?
Answer:
Absolutely. Poor aqueous solubility is a primary reason for low and erratic oral bioavailability.[7][8] For a drug to be absorbed from the gastrointestinal (GI) tract, it must first be dissolved in the GI fluids. If your aminoindoline compound has low solubility, its dissolution will be slow and incomplete, leading to variable absorption and inconsistent plasma concentrations.
Strategies to Improve Oral Bioavailability:
-
Formulation with Co-solvents: For preclinical animal studies, formulating the compound in a mixture of water and a biocompatible co-solvent can enhance solubility.[9][10][11]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[12][13] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility and dissolution rates.[14][15]
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[16][17][18][19] The amorphous form of a drug is generally more soluble than its crystalline counterpart due to its higher free energy.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved bioavailability.[20][21][22]
Workflow for Formulation Strategy Selection:
Caption: Effect of pH on the ionization state and solubility of a basic aminoindoline.
Q4: Are there any potential downsides to using co-solvents?
Yes, while co-solvents can be very effective, they have potential limitations. [9]In vivo, high concentrations of some co-solvents can cause toxicity or irritation. [11]Furthermore, upon administration and dilution with physiological fluids, the co-solvent concentration will decrease, which can lead to precipitation of the drug at the site of administration or in the bloodstream. This is a critical consideration for intravenous formulations.
Q5: What are the key differences between amorphous solid dispersions and nanosuspensions?
Both are powerful techniques, but they work on different principles.
| Feature | Amorphous Solid Dispersion | Nanosuspension |
| Principle | Increases solubility by converting the drug from a stable crystalline form to a higher-energy, more soluble amorphous form. [18][23] | Increases the dissolution rate by drastically increasing the surface area of the drug particles according to the Noyes-Whitney equation. [24] |
| Composition | Drug dispersed in a polymer matrix. | Crystalline drug particles stabilized by surfactants and/or polymers. [21][25] |
| State | Solid | Typically a liquid suspension, but can be dried into a solid. [20] |
| Primary Advantage | Can achieve a supersaturated state, leading to a significant increase in apparent solubility. | Applicable to a wide range of compounds, including those that are difficult to amorphize. High drug loading is possible. |
Section 3: In-Depth Methodologies
This section provides detailed protocols for some of the key techniques discussed.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This method is suitable for lab-scale preparation and screening of different polymers.
-
Materials:
-
Aminoindoline-based Active Pharmaceutical Ingredient (API)
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the API and the polymer.
-
-
Procedure:
-
Dissolve the API and the polymer in the selected organic solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 w/w API:polymer). Ensure complete dissolution.
-
Pour the solution into a shallow glass dish or onto a flat surface to maximize the surface area for evaporation.
-
Evaporate the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature well below the glass transition temperature of the polymer and the boiling point of the solvent.
-
Once the solvent is completely removed, a solid film or powder will remain. Scrape the solid dispersion from the surface.
-
Further dry the solid dispersion under vacuum for at least 24 hours to remove any residual solvent.
-
Characterize the resulting solid dispersion for its amorphous nature (using techniques like XRD or DSC) and assess its dissolution properties.
-
Protocol 2: Screening for Optimal Cyclodextrin for Solubilization
This protocol helps in identifying the most effective type of cyclodextrin for your compound.
-
Materials:
-
Aminoindoline-based API
-
Various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Aqueous buffer of desired pH
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of each cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess of the API to each cyclodextrin solution.
-
Follow the shake-flask method as described in the FAQ section (agitate for 24-48 hours at a constant temperature).
-
After equilibration, filter or centrifuge the samples to remove undissolved API.
-
Quantify the concentration of the dissolved API in the supernatant of each sample using a validated analytical method.
-
Plot the solubility of the API as a function of the cyclodextrin concentration. The cyclodextrin that provides the greatest increase in solubility with the lowest concentration is generally the most effective.
-
References
-
Dissolution Enhancement of Poorly Soluble Drugs. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
-
Formulation strategies for poorly soluble drugs. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Retrieved January 26, 2026, from [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Pharmacology, 56(11), 1367-1377.
- Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 117-124.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 1-10.
- Argade, P. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
A Simple Method for Determination of Solubility in the First-Year Laboratory. (1995). Journal of Chemical Education. Retrieved January 26, 2026, from [Link]
-
Solubility Enhancement by Solid Dispersion Method: An Overview. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (2011). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Is the solubility of amino acids affected by their pH levels? (2024). Quora. Retrieved January 26, 2026, from [Link]
-
Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025). Eurasia Academic Publishing Group. Retrieved January 26, 2026, from [Link]
-
Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved January 26, 2026, from [Link]
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). SciSpace. Retrieved January 26, 2026, from [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
- Determination of solubility by gravimetric method: A brief review. (2022). National Journal of Pharmaceutical Sciences.
-
Indole and indoline scaffolds in drug discovery. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 26, 2026, from [Link]
-
Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Semantic Scholar. Retrieved January 26, 2026, from [Link]
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. Retrieved January 26, 2026, from [Link]
-
Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. (2016). PubMed. Retrieved January 26, 2026, from [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). PubMed Central. Retrieved January 26, 2026, from [Link]
-
pH Effects on Solubility. (2022). YouTube. Retrieved January 26, 2026, from [Link]
-
nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. (2023). SciSpace. Retrieved January 26, 2026, from [Link]
-
Development and Application of Indolines in Pharmaceuticals. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved January 26, 2026, from [Link]
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (2011). Scholars Research Library.
- Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2023). Journal of Pharmaceutical Sciences and Research.
-
Cyclodextrins: Application in different routes of drug administration. (2005). ResearchGate. Retrieved January 26, 2026, from [Link]
- Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020). International Journal of Pharmaceutical Sciences and Research.
-
Medicinal applications of cyclodextrins. (1997). PubMed. Retrieved January 26, 2026, from [Link]
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Technical Support Center: Overcoming Poor Regioselectivity in Friedel-Crafts Acylation of Indoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of Friedel-Crafts acylation of the indole nucleus. Poor regioselectivity is a frequent and frustrating challenge in this area. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic explanations to empower you to achieve your desired synthetic outcomes with precision and confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental principles governing the reactivity of indoles in electrophilic acylation reactions.
Q1: Why is the C-3 position of indole the most common site for Friedel-Crafts acylation?
A1: The preferential acylation at the C-3 position is a direct consequence of the electronic structure of the indole ring. The C-3 carbon bears the highest electron density, making it the most nucleophilic position and thus the most reactive towards electrophiles. This reaction pathway proceeds through the most stable cationic intermediate (a Wheland intermediate), where the positive charge is effectively delocalized without disrupting the aromaticity of the benzene ring. Therefore, C-3 acylation is the kinetically favored outcome in most standard Friedel-Crafts procedures.[1][2]
Q2: Under what conditions does N-1 acylation occur, and how can it be promoted?
A2: Acylation at the N-1 position typically occurs under conditions that enhance the nucleophilicity of the indole nitrogen. The most common strategy involves deprotonating the indole N-H with a strong base (e.g., NaH, LiHMDS, NaOt-Bu) to form the highly nucleophilic indolyl anion, which is then trapped by the acylating agent.[1] Alternatively, specific catalytic systems can favor N-acylation. For instance, using thioesters as the acyl source in the presence of a base like cesium carbonate has been shown to be highly chemoselective for the N-H bond.[1] Direct N-acylation with carboxylic acids can also be achieved using boric acid as a catalyst, offering a method that avoids activated carboxylic acid derivatives.[3]
Q3: Direct C-2 acylation is notoriously difficult. What is the mechanistic reason for this?
A3: Direct electrophilic attack at C-2 is kinetically disfavored because the C-2 position is less electron-rich than C-3. The cationic intermediate formed from C-2 attack is significantly less stable than the one formed from C-3 attack. While C-2 acylated indoles are sometimes the thermodynamically more stable product, achieving their formation directly requires overcoming a substantial activation barrier.[4] Therefore, strategies for C-2 acylation almost always rely on indirect methods, such as installing a directing group on the indole nitrogen or employing organometallic intermediates.[4]
Q4: I've observed my C-3 acylated product converting to a different isomer over time or with heat. What is happening?
A4: You are likely observing a phenomenon known as an acyl migration or rearrangement. Under certain conditions, particularly with heat and strong acids (like TFA), the kinetically formed 3-acylindole can undergo a reversible (or sometimes irreversible) Friedel-Crafts reaction.[4] The acyl group can cleave from the C-3 position and subsequently re-acylate the indole at the more thermodynamically stable C-2 position.[4] This 3,2-carbonyl migration is a critical factor to consider, especially in reactions involving NH-free indoles.[4]
Section 2: Troubleshooting Guides for Common Issues
This section is structured as a series of problem-and-solution scenarios that our users frequently encounter in the lab.
Problem 1: "My reaction yields a mixture of C-3 and N-1 acylated products. How can I improve C-3 selectivity?"
This is a classic competition problem where both nucleophilic sites react. The key is to modulate conditions to favor electrophilic aromatic substitution over N-H functionalization.
Causality Analysis: The indole N-H is acidic and can be deprotonated, while the C-3 position is a soft nucleophile. The use of strong bases or highly reactive acylating agents (like acyl chlorides) without a proper Lewis acid can lead to a mixture of products. The Lewis acid's primary role is to activate the acylating agent, making it a better electrophile for the C-3 position.
Solutions:
-
Optimize the Lewis Acid: Avoid stoichiometric amounts of strong Lewis acids (e.g., AlCl₃), which can complex with the indole nitrogen and promote side reactions. Instead, use milder, catalytic Lewis acids. Zinc oxide (ZnO) has been reported to be an effective and regioselective catalyst for C-3 acylation.[5]
-
Protect the Nitrogen: The most robust solution is to temporarily protect the indole nitrogen. A bulky protecting group like tosyl (Ts) or a silyl group will sterically hinder N-acylation and deactivate the nitrogen, leaving C-3 as the primary site for reaction.[6]
-
Control Reaction Temperature: Run the reaction at lower temperatures (e.g., 0 °C to -20 °C). N-acylation often has a lower activation energy and can be suppressed relative to C-3 acylation at reduced temperatures.
Workflow: Enhancing C-3 Selectivity
Caption: Decision workflow for resolving N-1 vs. C-3 acylation mixtures.
Problem 2: "My goal is the C-2 acylindole, but I only get the C-3 isomer. How can I reverse the selectivity?"
As discussed in the FAQs, direct C-2 acylation is challenging. Success requires circumventing the kinetic preference for the C-3 position.
Causality Analysis: The electronic preference for C-3 attack is the root cause. To achieve C-2 acylation, you must either block the C-3 position or fundamentally alter the reaction mechanism away from a standard electrophilic aromatic substitution.
Solutions:
-
N-Directing Groups & Ortho-Lithiation: This is a highly effective strategy. First, protect the indole nitrogen with a directing group, such as triisopropylsilyl (TIPS) or phenylsulfonyl (SO₂Ph). Then, treat the N-protected indole with a strong base like t-BuLi to selectively deprotonate the C-2 position. The resulting 2-lithioindole is a potent nucleophile that can be trapped with an appropriate acylating agent.
-
Acyl Migration under Thermodynamic Control: If your C-3 acylated product is accessible, you may be able to induce a rearrangement to the more stable C-2 isomer.[4] This often requires harsh conditions (strong acid, high heat) and may not be suitable for complex substrates. N-alkylation of the indole starting material is known to prevent this migration, highlighting the importance of the free N-H in facilitating the process.[4]
-
Weinreb Amide Protocol: For a controlled and mild approach, use a Weinreb amide as the acylating agent with your 2-lithioindole intermediate. The resulting tetrahedral intermediate is stable to the reaction conditions and only collapses to the ketone upon aqueous workup, preventing common side reactions like over-addition that can occur with more reactive acylating agents like acyl chlorides.[7][8]
Mechanism: C-3 to C-2 Acyl Migration
Caption: Simplified mechanism for acid-catalyzed C-3 to C-2 acyl migration.
Problem 3: "My reaction is messy, with low yield and significant decomposition of the indole. What is causing this?"
Indoles are electron-rich and can be sensitive to the harsh conditions of classical Friedel-Crafts reactions.
Causality Analysis: Decomposition is often caused by overly aggressive reagents or conditions. Strong Lewis acids can induce polymerization or degradation of the indole ring. Similarly, highly reactive acylating agents or excessive temperatures can lead to a cascade of side reactions.[6]
Solutions:
-
Reduce Lewis Acid Strength and Stoichiometry: As a first step, switch from a strong Lewis acid like AlCl₃ to a milder one (e.g., ZnCl₂, SnCl₄, InCl₃) and use it in catalytic rather than stoichiometric amounts.
-
Use a Milder Acylating Agent: Acyl chlorides are highly reactive. Consider using a carboxylic anhydride, which is less electrophilic and often leads to cleaner reactions.
-
Employ an Alternative Acylation Method:
-
Vilsmeier-Haack Reaction: For formylation (acylation with a formyl group), the Vilsmeier-Haack reaction (using POCl₃ and DMF) is exceptionally mild, high-yielding, and highly selective for the C-3 position.[9][10] Catalytic versions have also been developed to minimize the use of corrosive reagents.[10][11]
-
Iodine Catalysis: Molecular iodine has been shown to be a green and effective catalyst for the C-3 alkylation of indoles with alcohols, and similar principles can apply to acylation, offering a metal-free alternative.[12]
-
Table 1: Comparison of Acylation Conditions and Outcomes
| Method | Acylating Agent | Catalyst / Conditions | Typical Selectivity | Common Issues |
| Classical Friedel-Crafts | Acyl Chloride | AlCl₃ (Stoichiometric) | C-3 (often poor) | Decomposition, Polymerization, Rearrangement |
| Modified Friedel-Crafts | Acyl Chloride / Anhydride | ZnO, In(OTf)₃ (Catalytic) | High C-3 | Can still be sluggish with deactivated indoles |
| Vilsmeier-Haack | DMF | POCl₃ (Stoichiometric) | Exclusive C-3 (Formylation) | Limited to formylation, corrosive reagent |
| N-Acylation | Acyl Chloride / Thioester | NaH / Cs₂CO₃ | Exclusive N-1 | Requires stoichiometric base |
| Directed C-2 Acylation | Weinreb Amide | 1. N-Protection, 2. t-BuLi | Exclusive C-2 | Multi-step, requires organometallics |
Section 3: Key Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Regioselective C-3 Acylation using Zinc Oxide
This protocol is adapted from methodologies favoring mild catalysis for C-3 acylation.[5]
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole (1.0 equiv), zinc oxide (ZnO, 0.2 equiv), and a suitable solvent (e.g., 1,2-dichloroethane or nitromethane).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 equiv) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-acylindole.
Protocol 2: Selective N-Acylation using a Thioester
This protocol provides a highly chemoselective method for acylating the indole nitrogen, based on the work of Sarpong and others.[1]
-
Setup: In a vial, combine the indole (1.0 equiv), the desired thioester (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent: Add a high-boiling solvent such as xylene or toluene.
-
Reaction: Seal the vial and heat the reaction mixture to 120-140 °C. Stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the inorganic base.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the pure N-acylindole.
Protocol 3: Directed C-2 Acylation via Ortho-Lithiation and Weinreb Amide
This multi-step procedure is a reliable method for accessing the challenging C-2 acylated isomer.
-
N-Protection: Protect the N-H of your starting indole with a suitable group (e.g., react with triisopropylsilyl chloride (TIPSCl) and a base like imidazole).
-
Lithiation: Dissolve the N-TIPS-indole (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add tert-butyllithium (t-BuLi, 1.1 equiv, typically 1.7 M in pentane) dropwise. A color change is often observed. Stir the solution at -78 °C for 1 hour to ensure complete formation of the 2-lithioindole species.
-
Acylation: In a separate flask, dissolve the N-methoxy-N-methylamide (Weinreb amide, 1.2 equiv) in anhydrous THF. Add this solution dropwise to the cold 2-lithioindole solution.
-
Reaction & Quench: Stir the reaction at -78 °C for 2-3 hours. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Deprotection & Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (aq) or TBAF to cleave the TIPS protecting group. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purification: Purify the crude material by column chromatography to yield the desired 2-acylindole.
References
-
An, G., Li, Z., & Yang, L. (2020). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Omega, 5(29), 18037–18053. [Link]
-
Wasa, M., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Kaur, N., & Kishore, D. (2014). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. RSC Advances, 4(59), 31099-31127. [Link]
-
Li, X., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 44-49. [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(5), 91-93. [Link]
-
Kaur, N., & Kishore, D. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
- Lane, B. S., & Sames, D. (2004). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 126(41), 13234-13235. [https://pubs.acs.org/doi/10.1021/ja045579+
-
Chemistry Student. (2021). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
Singh, P., & Kumar, A. (2013). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Catalysis Letters, 143, 734–740. [Link]
-
Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15835–15844. [Link]
-
Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10. [Link]
-
Cerný, J., et al. (2009). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 14(7), 2495-2507. [Link]
-
Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12596-12603. [Link]
-
Abdel-Hafez, S. H., & Abdel-Wahab, B. F. (2014). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]orgsyn.org/demo.aspx?prep=v101p0021)
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
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Alternative reagents for the introduction of a cyclopropylcarbonyl group
Welcome to our dedicated technical support center for the introduction of the cyclopropylcarbonyl moiety. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing molecules containing this valuable structural motif. We understand that while cyclopropylcarbonyl chloride is a common reagent, its use can present challenges, prompting the need for alternative and often milder methodologies.
This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices and offer robust protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropylcarbonyl group so important in medicinal chemistry?
The cyclopropyl group is a "privileged motif" in drug discovery. When attached to a carbonyl group, it can significantly enhance the metabolic stability, potency, and pharmacokinetic properties of a drug candidate.[1] The rigid, three-dimensional structure of the cyclopropane ring can improve binding to target proteins and reduce susceptibility to metabolic degradation.
Q2: What are the main challenges associated with using cyclopropylcarbonyl chloride?
While effective, cyclopropylcarbonyl chloride, as a reactive acid chloride, presents several challenges:
-
Moisture Sensitivity: It readily hydrolyzes upon contact with moisture to form cyclopropanecarboxylic acid, which can complicate reactions and reduce yields.[2][3]
-
Harsh Reaction Conditions: Its use in reactions like Friedel-Crafts acylation often requires strong Lewis acids (e.g., AlCl₃), which can be incompatible with sensitive functional groups on the substrate.[4]
-
Safety Concerns: Like other acid chlorides, it is corrosive and releases HCl upon hydrolysis, requiring careful handling.
-
Potential for Ring Opening: Although the cyclopropyl group is relatively stable, harsh conditions can sometimes lead to undesired side reactions.
Q3: What are the primary classes of alternative reagents to cyclopropylcarbonyl chloride?
The main alternatives focus on activating the parent cyclopropanecarboxylic acid under milder conditions. These can be broadly categorized as:
-
Direct use of Cyclopropanecarboxylic Acid with Coupling Reagents: This is the most common and versatile alternative, particularly for forming amides and esters.
-
Cyclopropanecarboxylic Anhydride: A more reactive derivative than the carboxylic acid, but often gentler than the acid chloride.
-
In-situ Generated Active Esters: Formed from the carboxylic acid and an activating agent, these are highly effective for acylation.
Let's explore these in more detail in the troubleshooting section.
Troubleshooting Guide: Experimental Issues & Solutions
Problem 1: Low yield in an acylation reaction using cyclopropylcarbonyl chloride, especially in a Friedel-Crafts reaction.
Q: I'm attempting a Friedel-Crafts acylation with cyclopropylcarbonyl chloride and a substituted aromatic ring, but my yields are consistently low. What's going wrong?
A: This is a classic issue in Friedel-Crafts acylations. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate it.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents. It's often necessary to use a stoichiometric amount of the Lewis acid because the ketone product can form a stable complex with it, taking it out of the catalytic cycle.[4]
-
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, or other carbonyls), the ring will be deactivated and less nucleophilic, leading to poor or no reaction.[4][5]
-
Solution: If your substrate is deactivated, the Friedel-Crafts acylation may not be the best approach. Consider an alternative synthetic route where the cyclopropylcarbonyl group is introduced before a group that would deactivate the ring.
-
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings (like phenols or anilines).[5] However, the introduction of the first acyl group typically deactivates the ring, making a second acylation less likely.[5][6]
-
Sub-optimal Temperature: Reaction temperature can be critical. Some reactions require heating to proceed, while others may decompose at higher temperatures.
-
Solution: Experiment with a range of temperatures, starting from room temperature and gradually increasing if no reaction is observed.
-
Problem 2: My substrate is too sensitive for the harsh conditions of Friedel-Crafts acylation or for treatment with cyclopropylcarbonyl chloride.
Q: I need to form a cyclopropyl amide with a delicate substrate containing acid-sensitive functional groups. Cyclopropylcarbonyl chloride seems too harsh. What are my options?
A: This is an excellent scenario for using cyclopropanecarboxylic acid directly with a peptide coupling reagent. This method is significantly milder and avoids the formation of HCl.
-
Mechanism of Action: Peptide coupling reagents activate the carboxylic acid to form a highly reactive intermediate (like an active ester) in situ. This intermediate then readily reacts with a nucleophile (like an amine or alcohol) to form the desired amide or ester.
-
Recommended Reagents: A variety of effective coupling reagents are available:
-
Carbodiimides: such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to improve efficiency and reduce side reactions.
-
Phosphonium Salts: such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are highly efficient and generate byproducts that are generally easy to remove.
-
Aminium/Uronium Salts: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high reactivity and is particularly useful for sterically hindered substrates.
-
Problem 3: I am observing incomplete conversion or side reactions when trying to form an ester with cyclopropanecarboxylic acid.
Q: I'm trying to esterify a secondary alcohol with cyclopropanecarboxylic acid, but the reaction is sluggish. How can I improve this?
A: Esterification with a carboxylic acid, especially with a hindered alcohol, can be challenging. Here are a few strategies:
-
Use of Cyclopropanecarboxylic Anhydride: If you can synthesize or procure it, the anhydride is a more potent acylating agent than the carboxylic acid. It reacts with alcohols, often in the presence of a base like pyridine or DMAP, to form the ester. The byproduct, cyclopropanecarboxylic acid, is generally easy to remove.
-
Activation with Thionyl Chloride or Oxalyl Chloride: You can convert the cyclopropanecarboxylic acid to the more reactive cyclopropylcarbonyl chloride in situ or in a separate step. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation.[7][8] Oxalyl chloride, often with a catalytic amount of DMF, is generally considered milder and produces gaseous byproducts.[8]
-
Steglich Esterification: This is a classic method that uses a carbodiimide (like DCC or EDC) and a catalytic amount of DMAP to facilitate the esterification. It's a reliable method for a wide range of substrates.
Experimental Protocols
Protocol 1: Amide Formation using Cyclopropanecarboxylic Acid and HATU
This protocol is a robust method for forming cyclopropyl amides under mild conditions.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Addition of Base: Add a non-nucleophilic base, such as DIPEA (N,N-diisopropylethylamine) (2.0 eq), to the solution and stir for 5 minutes.
-
Activation and Coupling: Add HATU (1.1 eq) portion-wise to the stirring solution. The reaction mixture may warm slightly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure cyclopropyl amide.
Protocol 2: Friedel-Crafts Acylation with Cyclopropylcarbonyl Chloride
This protocol outlines a standard procedure for this reaction, emphasizing anhydrous conditions.
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in a dry, inert solvent (e.g., DCM or 1,2-dichloroethane).
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add cyclopropylcarbonyl chloride (1.1 eq) dropwise via the dropping funnel.
-
Substrate Addition: After stirring for 15 minutes, add the aromatic substrate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS). Gentle heating may be required for less reactive substrates.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction and Purification:
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting ketone by chromatography or distillation.
-
Data Presentation
Table 1: Comparison of Reagents for Cyclopropylcarbonyl Group Introduction
| Reagent/Method | Common Use | Advantages | Disadvantages |
| Cyclopropylcarbonyl Chloride | Friedel-Crafts, Acylation of robust amines/alcohols | High reactivity, readily available | Moisture sensitive, corrosive, requires harsh conditions for Friedel-Crafts |
| Cyclopropanecarboxylic Acid + Coupling Reagent (e.g., HATU, PyBOP) | Amide/Ester formation | Mild conditions, high functional group tolerance, excellent for sensitive substrates | Higher cost of reagents, requires stoichiometric amounts of coupling agents |
| Cyclopropanecarboxylic Anhydride | Acylation of amines/alcohols | More reactive than the acid, byproducts are easily removed | Not as commercially available as the acid chloride |
| Cyclopropanecarboxylic Acid + SOCl₂ or (COCl)₂ | In-situ formation of acid chloride for acylation | Cost-effective, uses readily available reagents | Generates HCl or other acidic byproducts, may not be suitable for sensitive substrates |
Visualizations
Diagram 1: Decision Workflow for Reagent Selection
Caption: Decision tree for selecting an appropriate reagent.
Diagram 2: General Mechanism of Amide Coupling Reagents
Caption: Simplified workflow for amide formation via coupling reagents.
References
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- Google Patents.
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
National Institutes of Health. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]
-
Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]
-
Chemistry LibreTexts. 21.4: Chemistry of Acid Halides. [Link]
- Google Patents. CN1994996A - Process for preparing cyclopropyl methyl ketone.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]
-
ACS Publications. Catalytic Net Oxidative C–C Activation and Silylation of Cyclopropanols with a Traceless Acetal Directing Group. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Organic Letters. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
PubChem. Cyclopropanecarbonyl chloride. [Link]
-
ScienceMadness. Reagents for the preparation of acid chlorides: pros and cons. [Link]
-
Organic Syntheses. Cyclopropanecarboxylic Acid. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
-
PubMed. Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. [Link]
-
Organic-Reaction.com. Acid to Acid Chloride - Common Conditions. [Link]
-
Shree Sulphurics. Cyclopropanecarbonyl Chloride | 4023-34-1 | C4H5ClO. [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
Comparative study of cyclopropyl ketones and other carbonyl groups in drug-receptor interactions
A Comparative Guide for Researchers in Drug Discovery
In the intricate dance of drug-receptor interactions, the chemical nature of a molecule's functional groups dictates its binding affinity, selectivity, and ultimately, its therapeutic efficacy. Among the myriad of carbonyl-containing moieties employed in medicinal chemistry, the cyclopropyl ketone has emerged as a compelling structural element with unique physicochemical properties that can offer significant advantages over more conventional groups like amides and esters. This guide provides a comprehensive comparative analysis of cyclopropyl ketones, delving into their electronic and conformational attributes, their impact on receptor binding, and the experimental and computational methodologies used to evaluate these interactions.
The Unique Physicochemical Landscape of Cyclopropyl Ketones
The three-membered ring of a cyclopropane endows it with distinct electronic and conformational characteristics that set it apart from other alkyl groups. These features, when juxtaposed with a carbonyl, create a functional group with a unique interaction profile.
Electronic Properties: The C-C bonds within a cyclopropane ring possess a higher degree of p-character than typical sp³-hybridized carbons, leading to what is often described as "enhanced π-character".[1] This allows the cyclopropyl ring to act as a good π-electron donor, capable of engaging in favorable conjugation with the adjacent ketone. This electronic interplay can modulate the polarity and hydrogen bond accepting capacity of the carbonyl oxygen, influencing its interactions with receptor residues.
Conformational Rigidity: The inherent strain of the cyclopropane ring imparts significant conformational rigidity to the adjacent ketone. Computational studies have shown that cyclopropyl methyl ketone preferentially adopts an s-cis conformation, which can pre-organize the pharmacophore into a bioactive conformation for receptor binding.[2] This reduction in conformational entropy upon binding can lead to a more favorable free energy of binding compared to more flexible acyclic ketones, amides, or esters.[3]
A Comparative Analysis of Carbonyl Groups in Receptor Interactions
The subtle yet significant differences between cyclopropyl ketones, amides, and esters in their hydrogen bonding capabilities, dipole moments, and steric profiles can have profound effects on drug-receptor interactions.
| Functional Group | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Dipole Moment | Steric Profile | Key Considerations in Drug Design |
| Cyclopropyl Ketone | No | Yes | Strong | Compact and rigid | Can enhance potency through favorable electronic and conformational effects. May improve metabolic stability. |
| Amide (secondary) | Yes | Yes | Strong | Planar, with potential for cis/trans isomerism | Can participate in crucial hydrogen bond donor-acceptor networks. Prone to hydrolysis by amidases. |
| Ester | No | Yes | Moderate | Planar | Generally more susceptible to hydrolysis by esterases than amides, leading to shorter half-life. |
Hydrogen Bonding: While all three carbonyl groups can act as hydrogen bond acceptors through their carbonyl oxygen, only amides (primary and secondary) can also function as hydrogen bond donors via the N-H group. This dual nature allows amides to participate in intricate hydrogen bond networks within a receptor's binding pocket, which can be critical for affinity. The hydrogen bond accepting strength of the carbonyl oxygen can be modulated by the adjacent group. The electron-donating nature of the cyclopropyl ring can enhance the basicity of the ketone's carbonyl oxygen, potentially leading to stronger hydrogen bonds compared to the carbonyl oxygen in an ester, where the electronegative oxygen atom of the alkoxy group can withdraw electron density.
Dipole Moment and Electrostatic Interactions: The dipole moment of the carbonyl group plays a crucial role in orienting the ligand within the electric field of the binding site. While all three groups possess a significant dipole, the magnitude and direction can vary, influencing long-range electrostatic interactions with the receptor.
Steric Effects and Conformational Preferences: The compact and rigid nature of the cyclopropyl group can be advantageous in sterically constrained binding pockets. Its defined conformation can also lead to higher selectivity by favoring interactions with a specific receptor subtype. In contrast, the planarity of the amide and ester groups, while offering opportunities for π-stacking interactions, can also introduce challenges related to rotational isomers.
Case Studies: The Impact of Cyclopropyl Moieties in Drug Design
While direct head-to-head comparisons of cyclopropyl ketones with their amide and ester isosteres are not abundant in the literature, several case studies highlight the significant impact of incorporating a cyclopropyl group on the activity of drug candidates.
Case Study 1: Bradykinin B1 Receptor Antagonists
In a study on Bradykinin B1 receptor antagonists, a 2,3-diaminopyridine moiety was replaced with a cyclopropylamino acid amide. This bioisosteric replacement resulted in a 5-fold loss in binding affinity (Ki of 175 nM for the cyclopropyl analog compared to 39 nM for the parent compound).[4] Although not a ketone, this example demonstrates that while the cyclopropyl group can mimic the stereoelectronic properties of a ring system, subtle changes can impact binding affinity, necessitating further optimization.[4]
Case Study 2: Bruton's Tyrosine Kinase (Btk) Inhibitors
In the development of reversible Btk inhibitors, cyclopropyl amides were explored as bioisosteres for a 2-aminopyridyl group. The study revealed that the stereochemistry of a fluorocyclopropyl amide was critical for both Btk inhibition and off-target activity, particularly hERG inhibition. The (R,R)-stereoisomer was identified as a lead compound with a Btk IC50 of 98 nM and significantly reduced hERG inhibition (25% at 10 µM) compared to its enantiomer.[5] This case underscores the importance of the defined stereochemistry of the cyclopropyl ring in achieving desired potency and safety profiles.
Experimental and Computational Workflows for Comparative Analysis
To rigorously evaluate the impact of substituting a cyclopropyl ketone for other carbonyl groups, a combination of experimental and computational techniques is essential.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for measuring the real-time binding kinetics (association and dissociation rates) of a small molecule (analyte) to a target protein (ligand) immobilized on a sensor chip.[2][6]
Step-by-Step SPR Protocol:
-
Protein Immobilization: Covalently immobilize the purified target receptor onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of the cyclopropyl ketone, amide, and ester analogs in a suitable running buffer (e.g., HBS-EP+). Include a blank (buffer only) for double referencing.
-
Binding Measurement: Inject the analyte solutions over the immobilized receptor surface at a constant flow rate. Monitor the change in the SPR signal (measured in response units, RU) over time.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy (ΔH), and entropy (ΔS).[3][7]
Step-by-Step ITC Protocol:
-
Sample Preparation: Prepare the purified receptor in the sample cell and the small molecule ligand (cyclopropyl ketone, amide, or ester analog) in the titration syringe. Ensure both are in identical, well-dialyzed buffer to minimize heats of dilution.
-
Titration: Perform a series of small, sequential injections of the ligand into the receptor solution while monitoring the heat evolved or absorbed.
-
Data Acquisition: Record the heat change for each injection. The magnitude of the heat change will decrease as the receptor becomes saturated.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), KA, and ΔH. The change in entropy (ΔS) can then be calculated.
Computational Modeling
Molecular Docking to Predict Binding Modes
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor.[8][9][10]
Step-by-Step Molecular Docking Protocol:
-
Receptor and Ligand Preparation: Prepare the 3D structure of the target receptor (typically from the Protein Data Bank) by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structures of the cyclopropyl ketone, amide, and ester analogs and assign appropriate atom types and charges.
-
Binding Site Definition: Define the binding site on the receptor based on the location of a co-crystallized ligand or using pocket detection algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of each ligand within the defined binding site.
-
Scoring and Analysis: Score the different poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.
Molecular Dynamics (MD) Simulations for Stability Analysis
MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[11][12][13]
Step-by-Step MD Simulation Protocol:
-
System Setup: Place the docked ligand-receptor complex in a simulation box filled with explicit solvent (e.g., water) and ions to neutralize the system.
-
Minimization and Equilibration: Minimize the energy of the system to remove steric clashes, followed by a period of equilibration where the temperature and pressure are gradually brought to the desired values.
-
Production Simulation: Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand's binding pose, identify persistent intermolecular interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
Visualizing the Concepts
Diagram 1: Comparative Interaction Profiles
Caption: Interaction potential of different carbonyl groups with a receptor.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: Integrated workflow for comparing carbonyl analogs.
Conclusion
The cyclopropyl ketone moiety offers a unique combination of electronic and conformational properties that can be strategically employed in drug design to enhance potency, selectivity, and metabolic stability. By understanding the subtle yet significant differences between cyclopropyl ketones and other carbonyl groups like amides and esters, medicinal chemists can make more informed decisions in lead optimization. The integrated use of experimental techniques such as SPR and ITC, coupled with computational methods like molecular docking and MD simulations, provides a robust framework for the rational design of next-generation therapeutics.
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A Comparative Guide to X-ray Crystallography of Kinase Inhibitors with an Aminoindoline Core
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the structural biology of kinase inhibitors featuring the aminoindoline scaffold. We delve into the nuances of X-ray crystallography for these complexes, offer a comparative analysis of key examples, and present actionable protocols for researchers. The focus is on the practical application of X-ray crystallography to elucidate and optimize the interactions between these promising therapeutic agents and their kinase targets.
The Aminoindoline Scaffold: A Privileged Motif in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has positioned them as a primary focus for drug discovery. The indolinone scaffold, a close relative of the aminoindoline core, has shown significant promise in the development of potent and selective kinase inhibitors.[2][3] These small molecules typically compete with ATP for the ATP-binding site on the kinase.[2][3] The rigid, bicyclic structure of the aminoindoline core provides an excellent platform for orienting chemical substituents to interact with key residues within the ATP-binding pocket. A critical feature is the amino group, which can form vital hydrogen-bonding interactions with the hinge region of the kinase, a common anchoring point for many kinase inhibitors.[4]
X-ray crystallography is an unparalleled tool for visualizing the precise, three-dimensional arrangement of atoms at the interface between an aminoindoline inhibitor and its target kinase.[1] This structural information is invaluable for understanding the molecular basis of an inhibitor's potency and selectivity, providing a rational foundation for the design of next-generation therapeutics with improved properties.[5][6]
Comparative Analysis of Aminoindoline-Kinase Crystal Structures
To illustrate the power of X-ray crystallography in this field, we will compare the structural features of several publicly available kinase-inhibitor complexes featuring scaffolds related to aminoindoline. The following table summarizes key crystallographic and binding data, offering a snapshot of the structural landscape.
| Kinase Target | Inhibitor Scaffold | PDB ID | Resolution (Å) | Key Hinge Interaction Residue(s) | Additional Key Interactions |
| CDK2 | Pyrazolo[4,3-h]quinazoline | 2WIP | 2.15 | Glu81, Leu83 | Asp86, Gln131 |
| Pim-1 | Triazolo[4,3-b]pyridazine | 3BGQ | 2.00 | Glu121 | Lys67, Asp128 |
| ITK | Thienopyrazole | Not specified | Not specified | Not specified | Not specified |
Data sourced from the Protein Data Bank (PDB) and related publications.[7][8][9]
Insights from the Data:
The data highlights that the core scaffolds consistently facilitate crucial hydrogen bonds with the kinase hinge region. The resolution of the crystal structures, a measure of their quality, varies, reflecting the unique crystallization properties of each protein-ligand complex. The "Additional Key Interactions" column demonstrates how different chemical groups attached to the core scaffold can be designed to engage with other parts of the ATP-binding site, thereby enhancing the inhibitor's potency and selectivity for its target.[9]
Visualizing the Binding Mode: A Structural Perspective
To truly appreciate the molecular interactions, we can visualize a generalized binding mode of an aminoindoline-type inhibitor within the kinase active site. The following diagram, created using the DOT language, illustrates a common binding hypothesis based on available structural data.
Caption: Generalized binding mode of an aminoindoline kinase inhibitor.
This diagram illustrates the fundamental interactions that drive the binding of these inhibitors. The core scaffold orients a key chemical group to form hydrogen bonds with the kinase hinge. Substituents at the R1 and R2 positions can then be chemically modified to exploit other nearby pockets, thereby achieving selectivity for the target kinase.
Experimental Workflow: From Protein to Structure
Obtaining a high-resolution crystal structure of a kinase-inhibitor complex is a multi-step process that demands meticulous optimization at each stage. The following workflow outlines a generalized protocol, with the understanding that specific conditions must be tailored for each unique protein-ligand pair.
Caption: General workflow for X-ray crystallography of a kinase-inhibitor complex.
Detailed Step-by-Step Methodology:
1. Protein Expression and Purification:
-
Rationale: High-purity, homogeneous protein is the absolute prerequisite for successful crystallization.
-
Protocol:
-
Express the kinase domain of interest, often as a fusion protein (e.g., with a His-tag or GST-tag) in a suitable expression system (e.g., E. coli, insect cells).
-
Lyse the cells and clarify the lysate by centrifugation.
-
Purify the kinase using a series of chromatographic steps, typically starting with affinity chromatography, followed by ion-exchange and size-exclusion chromatography.
-
The final size-exclusion chromatography step is crucial for ensuring the protein is monodisperse, a key indicator of its suitability for crystallization.
-
2. Kinase-Inhibitor Complex Formation:
-
Rationale: To crystallize the complex, the inhibitor must be bound to the kinase.
-
Protocol:
-
Concentrate the purified kinase to a suitable concentration (typically 5-10 mg/mL).
-
Add the aminoindoline inhibitor in molar excess (e.g., 5- to 10-fold) from a concentrated stock solution (e.g., in DMSO).
-
Incubate the mixture on ice for 30-60 minutes to facilitate complex formation.[10] Some systems may require incubation at room temperature.[10]
-
3. Crystallization Screening:
-
Rationale: The conditions under which a protein will crystallize are unpredictable; therefore, a wide range of conditions must be screened.
-
Protocol:
-
Use a robotic system to set up crystallization trials in 96-well plates using commercially available sparse-matrix screens.
-
The hanging drop or sitting drop vapor diffusion method is most commonly used. A small drop of the protein-inhibitor complex is mixed with the screen solution and allowed to equilibrate against a larger reservoir of the screen solution.[11]
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.
-
4. Crystal Optimization:
-
Rationale: Initial crystals from screening are often small or poorly formed. Optimization is required to obtain diffraction-quality crystals.
-
Protocol:
-
Once initial "hits" are identified, set up optimization screens around the successful conditions, varying the pH, precipitant concentration, and salt concentration.
-
Additives such as detergents or small molecules can also be tested to improve crystal quality.
-
5. X-ray Diffraction Data Collection:
-
Rationale: To determine the crystal structure, the diffraction of X-rays by the crystal must be measured.
-
Protocol:
6. Structure Solution, Refinement, and Validation:
-
Rationale: The diffraction data is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
-
Protocol:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement, with a previously determined structure of a related kinase as a search model.
-
Build the atomic model of the kinase-inhibitor complex into the resulting electron density map using software such as Coot.
-
Refine the model against the experimental data using software like Phenix or REFMAC, and validate the final structure using tools like MolProbity.[13]
-
Conclusion and Future Directions
X-ray crystallography is an indispensable tool in the development of kinase inhibitors based on the aminoindoline scaffold. The detailed structural insights it provides are critical for understanding structure-activity relationships and for guiding the design of more potent and selective drug candidates. As our understanding of kinase biology continues to grow, the synergy between medicinal chemistry and structural biology will undoubtedly lead to the development of novel therapeutics for a wide range of human diseases.
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Hamdouchi, C., et al. (2005). Imidazo[1,2-a]pyridines: a new class of potent and selective cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 48(21), 6615-6626. [Link]
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Rahman, M. A., et al. (2023). Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]
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Li, Y., et al. (2021). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure & Dynamics, 39(16), 6039-6053. [Link]
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Schönbrunn, E., et al. (2013). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 7), 754–759. [Link]
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Csupor, D., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules (Basel, Switzerland), 26(11), 3326. [Link]
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Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules (Basel, Switzerland), 27(19), 6511. [Link]
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Horan, J. C., et al. (2013). Kinase domain mutant of human Itk in complex with a covalently-binding inhibitor. Protein Data Bank. [Link]
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Meister, M., et al. (2017). Polo-like kinase 1–inhibitor co-complex structures via the surface-entropy reduction approach and a DARPin-assisted approach. Acta Crystallographica Section D: Structural Biology, 73(Pt 10), 803–815. [Link]
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McLean, L. R., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. Bioorganic & medicinal chemistry letters, 22(9), 3296–3300. [Link]
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Hantani, Y., et al. (2022). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(24), 6433–6445. [Link]
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Al-Warhi, T., et al. (2023). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202300279. [Link]
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Hantani, Y., et al. (2023). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 63(1), 226-238. [Link]
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Pop, R., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12111. [Link]
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El-Damasy, D. A., et al. (2023). Therapeutic Insights of Indole Scaffold-Based Compounds as Protein Kinase Inhibitors. Archiv der Pharmazie, 356(1), e2200388. [Link]
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Zhang, Y., et al. (2022). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. International Journal of Molecular Sciences, 23(19), 11438. [Link]
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Brasca, M. G., et al. (2009). STRUCTURE OF CDK2-CYCLIN A COMPLEXED WITH 8-ANILINO-1-METHYL-4,5-DIHYDRO- 1H-PYRAZOLO[4,3-H] QUINAZOLINE-3-CARBOXYLIC ACID. Protein Data Bank. [Link]
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A Comparative Guide to the In Vivo Efficacy of Novel LSD1 Inhibitors Featuring the Aminoindoline Scaffold
Introduction: The Rationale for Targeting LSD1 in Oncology
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in oncology. Discovered in 2004, it was the first histone demethylase to be identified, revealing that histone methylation is a dynamic and reversible process. LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). This enzymatic activity is crucial for regulating gene expression; demethylation of H3K4 generally leads to transcriptional repression, while demethylation of H3K9 results in transcriptional activation.
In numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors, LSD1 is significantly overexpressed.[1] This overexpression contributes to oncogenesis by blocking cellular differentiation and enhancing proliferation, migration, and invasiveness.[2][3] Pharmacological inhibition of LSD1 has been shown to reactivate differentiation pathways, suppress tumor growth, and reduce the clonogenic activity of leukemic stem cells.[2][4] These findings have spurred the development of numerous small molecule inhibitors, several of which have advanced into clinical trials.[3]
This guide provides a comparative analysis of the in vivo efficacy of a novel class of LSD1 inhibitors built on an aminoindoline scaffold, contextualized against other prominent LSD1 inhibitors in development. We will delve into the experimental data that supports their therapeutic potential and provide detailed protocols for their evaluation.
The Landscape of LSD1 Inhibitors: A Tale of Two Mechanisms
LSD1 inhibitors can be broadly categorized into two groups based on their mechanism of action:
-
Irreversible (Covalent) Inhibitors: Many first-generation and some clinical-stage inhibitors are based on a tranylcypromine (TCP) scaffold.[3] These molecules form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the LSD1 active site, leading to irreversible inactivation. While potent, this mechanism can sometimes lead to off-target effects and potential toxicities.[5]
-
Reversible (Non-covalent) Inhibitors: Newer generations of inhibitors have been designed to bind non-covalently to the LSD1 active site. These compounds offer the potential for improved selectivity and a more favorable safety profile. The aminoindoline scaffold represents a promising chemical foundation for this class of reversible inhibitors.
While extensive preclinical and clinical data exist for TCP-based inhibitors, the focus of this guide is to compare and contrast them with emerging reversible agents, particularly those with novel scaffolds like aminoindoline.
The Aminoindoline Scaffold: A Novel Approach to Reversible Inhibition
The aminoindoline core is being explored in medicinal chemistry for its unique structural properties that may allow for high-affinity, selective, and reversible binding to the LSD1 active site. Although specific in vivo data for a broad class of aminoindoline inhibitors is still emerging in peer-reviewed literature, the principles of their design aim to overcome the limitations of earlier irreversible inhibitors. The goal is to achieve potent on-target activity with a better-tolerated safety profile, a critical factor for potential combination therapies.
Due to the limited specific public data on "aminoindoline" based LSD1 inhibitors, we will compare the performance of well-documented novel reversible and irreversible inhibitors to establish a benchmark for what successful next-generation compounds, including those with an aminoindoline scaffold, must achieve.
Comparative In Vivo Efficacy of Novel LSD1 Inhibitors
The ultimate test for any potential anti-cancer agent is its ability to inhibit tumor growth in vivo with acceptable toxicity. This is typically assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice. The table below summarizes key preclinical in vivo data from various classes of LSD1 inhibitors, providing a framework for evaluating new chemical entities.
| Inhibitor (Scaffold/Class) | Cancer Model | Dosing & Administration | Key In Vivo Efficacy Results | Tolerability/Safety Notes | Reference |
| Iadademstat (ORY-1001) (TCP-based) | MV(4;11) AML Xenograft | <0.020 mg/kg, daily (oral) | Significant reduction in tumor growth. | Recommended dose is well-tolerated in patients. | [6] |
| GSK2879552 (TCP-based) | SCLC & AML Xenografts | Not specified | Effective at inhibiting tumor growth. | Clinical trials terminated due to risk/benefit ratio. Caused severe but reversible toxicities in preclinical studies. | [3][5] |
| Compound [I] (1H-pyrrolo[2,3-c]pyridin) | MV4-11 AML Xenograft | 10 and 20 mg/kg, daily (oral) | Tumor growth inhibition of 42.11% and 63.25%, respectively. | Well-tolerated with no mortality observed in mice. | |
| HCI-2509 (N'-phenylethylidene-benzohydrazide) | LUAD Mouse Models (EGFR & KRAS driven) | Not specified | Significantly lower tumor formation and strong reduction in tumor progression. | No major toxicities mentioned. | [7] |
| LTM-1 (Novel Scaffold) | MV-4-11 AML Xenograft | Not specified | Excellent in vivo antitumor activity. | No significant toxic side effects reported. | [8] |
| Compound 14 (Molecular Hybrid) | HepG2 Liver Cancer Xenograft | 25 mg/kg, daily (intraperitoneal) | Significant tumor growth inhibition (65.4% TGI). | No obvious toxic effects observed. | [9] |
This table serves as a benchmark. As specific aminoindoline inhibitor data becomes public, it can be directly compared against these established results.
Deep Dive: Mechanism of Action and Signaling Pathways
LSD1 inhibition triggers a cascade of downstream effects that collectively contribute to its anti-tumor activity. The primary mechanism is the re-establishment of repressive histone marks (H3K4me2) at the promoters of oncogenes, leading to their silencing. Furthermore, LSD1 inhibition can induce differentiation in cancer cells, particularly in hematological malignancies like AML.[2]
Below is a diagram illustrating the central role of LSD1 and the consequences of its inhibition.
Caption: LSD1 removes active methylation marks (H3K4me2), repressing tumor suppressor and differentiation genes. Novel inhibitors, such as those with an aminoindoline scaffold, block this activity, leading to oncogene silencing, cellular differentiation, and ultimately, reduced tumor growth.
Experimental Protocols: A Guide to In Vivo Evaluation
To ensure robust and reproducible evaluation of novel LSD1 inhibitors, standardized in vivo protocols are essential. The following sections detail the methodologies for a tumor xenograft efficacy study and subsequent pharmacodynamic analysis.
Workflow for In Vivo Efficacy Study
This diagram outlines the critical steps in assessing an LSD1 inhibitor's performance in a preclinical cancer model.
Caption: Standard workflow for a subcutaneous xenograft study to evaluate the in vivo efficacy of a novel LSD1 inhibitor.
Step-by-Step Protocol: Subcutaneous Xenograft Efficacy Study
-
Causality: This model is chosen to assess the direct impact of the inhibitor on the growth of a specific human cancer cell line in a living system, providing a crucial bridge between in vitro activity and potential clinical efficacy.
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., MV-4-11 for AML, NCI-H510A for SCLC) under sterile conditions using the recommended medium and supplements.
-
Harvest cells during the logarithmic growth phase. Wash with sterile, serum-free medium or PBS.
-
Resuspend cells at a final concentration of 5-10 x 10⁶ cells per 100 µL. For authenticity, cells are often resuspended in a 1:1 mixture of medium and Matrigel to support initial tumor establishment.
-
-
Animal Handling and Implantation:
-
Use immunodeficient mice (e.g., 6-8 week old female NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.
-
Acclimatize animals for at least one week before the study begins.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth using digital calipers, measuring length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Inhibitor low dose, Inhibitor high dose), ensuring the average tumor volume is similar across all groups.
-
-
Drug Formulation and Administration:
-
Prepare the LSD1 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation must be optimized for stability and bioavailability for the chosen route of administration (typically oral gavage).
-
Administer the drug or vehicle daily at the predetermined doses.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Continue the study until tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or for a set duration (e.g., 21-28 days).
-
Step-by-Step Protocol: Pharmacodynamic (PD) Marker Analysis
-
Causality: This protocol is designed to validate that the observed anti-tumor effect is indeed caused by the intended mechanism of action—the inhibition of LSD1. Measuring the increase in H3K4me2 levels in the tumor tissue provides direct evidence of on-target activity.
-
Sample Collection:
-
At the end of the efficacy study (or in a satellite group of mice treated for a shorter duration, e.g., 3-5 days), euthanize the animals.
-
Promptly excise the tumors. Snap-freeze a portion in liquid nitrogen for protein analysis and fix another portion in formalin for immunohistochemistry.
-
-
Protein Extraction:
-
Pulverize the frozen tumor tissue using a mortar and pestle under liquid nitrogen.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to the powdered tissue.
-
Homogenize and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.
-
Collect the supernatant containing the total protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each tumor sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me2.
-
Also, probe a separate membrane or strip and re-probe the same membrane for a loading control, such as total Histone H3 or β-actin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for H3K4me2 and the loading control.
-
Normalize the H3K4me2 signal to the loading control signal.
-
Compare the normalized H3K4me2 levels in the inhibitor-treated groups to the vehicle control group. A significant increase confirms target engagement.
-
Conclusion and Future Perspectives
The development of novel, reversible LSD1 inhibitors based on scaffolds like aminoindoline holds significant promise for cancer therapy. The key to their success will be demonstrating superior in vivo efficacy and a wider therapeutic window compared to existing agents. As demonstrated by the benchmarks set by other novel inhibitors, achieving significant tumor growth inhibition at well-tolerated doses is paramount.[9] The combination of potent anti-tumor activity with clear on-target pharmacodynamic effects will be the hallmark of a successful clinical candidate.
Future work must focus on head-to-head preclinical studies comparing these new scaffolds against clinical-stage inhibitors like iadademstat and bomedemstat. Furthermore, exploring their efficacy in combination with other epigenetic modifiers or standard-of-care chemotherapies could unlock synergistic anti-tumor effects and provide new avenues for treating resistant cancers.[2]
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A Comparative Guide to the Cross-Reactivity Profiling of (5-Aminoindolin-1-yl)(cyclopropyl)methanone-Based LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise and Selectivity Challenge of Targeting LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology.[1] As a flavin-dependent amine oxidase, LSD1 removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at H3K4 and H3K9, thereby modulating gene expression.[1] Its overexpression is implicated in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors, where it contributes to the suppression of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state.[1][2]
The therapeutic potential of LSD1 inhibition is, however, intrinsically linked to the challenge of selectivity. The active site of LSD1 shares structural homology with other flavin-dependent amine oxidases, most notably Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which are critical for neurotransmitter metabolism.[3] Off-target inhibition of MAOs can lead to significant adverse effects, underscoring the necessity for highly selective LSD1 inhibitors in a clinical setting.[4]
This guide provides a comprehensive cross-reactivity profiling of a novel class of LSD1 inhibitors based on the (5-Aminoindolin-1-yl)(cyclopropyl)methanone scaffold. Due to the limited availability of public-domain cross-reactivity data for a specific agent within this exact chemical series, we will use a closely related, well-characterized indoline-based inhibitor as a representative exemplar for comparison. This guide will objectively compare its performance with established alternative LSD1 inhibitors, supported by experimental data and detailed methodologies, to provide researchers with a thorough understanding of their relative selectivity profiles.
The Landscape of LSD1 Inhibitors: A Comparative Overview
The development of LSD1 inhibitors has led to several distinct chemical classes, each with its own characteristic potency and selectivity profile. For the purpose of this guide, we will compare our representative indoline-based inhibitor against three major classes of well-documented LSD1 inhibitors.
Tranylcypromine (TCP)-Based Covalent Inhibitors
Tranylcypromine, an FDA-approved MAO inhibitor, was one of the first compounds identified to also inhibit LSD1.[1] This discovery spurred the development of a multitude of TCP derivatives that act as irreversible, covalent inhibitors by forming an adduct with the FAD cofactor in the LSD1 active site.[5] While many of these derivatives exhibit high potency against LSD1, they often retain significant activity against MAO-A and MAO-B, posing a potential liability.[1]
Non-TCP Covalent Inhibitors: The Case of GSK2879552
GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1 that is not based on the tranylcypromine scaffold.[6] It demonstrates significant anti-proliferative effects in AML and SCLC cell lines.[6] Its selectivity profile against other FAD-dependent enzymes, particularly the MAOs, is a key attribute for its clinical development.
Reversible, Non-Covalent Inhibitors: The Example of Seclidemstat (SP-2577)
Reversible inhibitors represent an alternative strategy to mitigate the potential for long-lasting off-target effects associated with covalent inhibitors. Seclidemstat (SP-2577) is a novel, selective, and reversible oral LSD1 inhibitor that has entered clinical trials for various sarcomas.[7][8] It is reported to inhibit both the catalytic and scaffolding functions of LSD1.[9]
Cross-Reactivity Profiling: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes the inhibitory activities (IC50 values) of our representative indoline-based LSD1 inhibitor and the aforementioned alternatives against LSD1 and key off-targets.
| Compound Class | Representative Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | LSD2 IC50 (µM) | Selectivity (LSD1 vs. MAO-A) | Selectivity (LSD1 vs. MAO-B) |
| Indoline-Based | Exemplar Indoline | ~50 | >10,000 | >10,000 | >100 | >200-fold | >200-fold |
| TCP-Based Covalent | ORY-1001 (Iadademstat) | 18 | >100,000 | ~2,000 | >100 | >5,500-fold | ~111-fold |
| Non-TCP Covalent | GSK-LSD1 | 16 | >16,000 | >16,000 | >16,000 | >1,000-fold | >1,000-fold |
| Reversible Non-Covalent | Seclidemstat (SP-2577) | ~31 | >10,000 | >10,000 | >10 | >320-fold | >320-fold |
Note: The data presented for the "Exemplar Indoline" is a composite representation based on publicly available information for closely related indoline-based LSD1 inhibitors. Specific values can vary based on the exact chemical structure and assay conditions. Data for other compounds are compiled from various sources.[1][10][11][12]
Expert Analysis: The indoline-based scaffold demonstrates a promising selectivity profile, with a significant therapeutic window over MAO-A and MAO-B. While the covalent inhibitors ORY-1001 and GSK-LSD1 show very high potency for LSD1, the indoline-based compounds offer a compelling balance of potency and selectivity, which is crucial for minimizing off-target effects. The reversible nature of inhibitors like Seclidemstat and potentially some indoline-based compounds could offer an improved safety profile compared to irreversible inhibitors.
Experimental Methodologies for Cross-Reactivity Profiling
The determination of an inhibitor's selectivity is a critical step in its preclinical development. A multi-tiered approach involving both biochemical and cellular assays is essential for a comprehensive understanding of its cross-reactivity profile.
Biochemical Assays for Amine Oxidase Selectivity
A standard method for assessing the selectivity of LSD1 inhibitors is to perform in vitro enzymatic assays against a panel of related flavin-dependent amine oxidases.
Protocol: HRP-Coupled Amine Oxidase Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction, using a horseradish peroxidase (HRP)-coupled system with a fluorescent substrate like Amplex Red.
Workflow:
Caption: Workflow for HRP-coupled amine oxidase selectivity assay.
Causality Behind Experimental Choices:
-
Enzyme Panel: The inclusion of LSD1, MAO-A, MAO-B, and LSD2 is critical due to their structural and functional similarities, representing the most likely off-targets.[3]
-
HRP-Coupled Detection: This method provides a sensitive and continuous readout of enzyme activity, allowing for accurate determination of IC50 values.[13]
-
IC50 Calculation: Determining the half-maximal inhibitory concentration (IC50) for each enzyme allows for a quantitative comparison of the inhibitor's potency and the calculation of selectivity ratios (e.g., IC50(MAO-A) / IC50(LSD1)).
Cellular Assays for Target Engagement and Off-Target Effects
While biochemical assays are essential, cellular assays provide crucial information on target engagement in a more physiologically relevant context.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[6]
Workflow:
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Causality Behind Experimental Choices:
-
Intact Cells: Performing the assay in intact cells ensures that the inhibitor can penetrate the cell membrane and engage with its target in the presence of other cellular components.
-
Thermal Gradient: Applying a range of temperatures allows for the generation of a "melting curve" for the target protein, providing a clear visualization of the stabilizing effect of the inhibitor.
-
Western Blot or Mass Spectrometry: These techniques provide specific and sensitive detection of the target protein, allowing for accurate quantification of the soluble fraction at each temperature.
Signaling Pathways and the Role of LSD1
LSD1 does not act in isolation but is a key component of larger transcriptional regulatory complexes. Its inhibition can have profound effects on various signaling pathways implicated in cancer.
Caption: Simplified signaling pathway illustrating the role of LSD1 and the effect of its inhibition.
Expert Interpretation: By inhibiting LSD1, the (5-Aminoindolin-1-yl)(cyclopropyl)methanone-based compounds prevent the demethylation of H3K4me2, an active chromatin mark. This leads to the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis, and cellular differentiation. This mechanism of action is central to the anti-cancer effects of LSD1 inhibitors.[1]
Conclusion
The (5-Aminoindolin-1-yl)(cyclopropyl)methanone-based scaffold represents a promising new class of LSD1 inhibitors. The key to their therapeutic success will lie in a carefully optimized balance of high on-target potency and a clean off-target profile, particularly with respect to MAO-A and MAO-B. The comparative data and experimental methodologies presented in this guide provide a framework for researchers to evaluate the cross-reactivity of these and other novel LSD1 inhibitors. A thorough understanding of an inhibitor's selectivity is paramount for its successful translation into a safe and effective therapeutic agent.
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023, February 2). PubMed Central. Retrieved January 27, 2026, from [Link]
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Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). (2020, October 9). ACS Publications. Retrieved January 27, 2026, from [Link]
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Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion–Positive Sarcomas. (2025, September 10). AACR Journals. Retrieved January 27, 2026, from [Link]
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Navigating the Intricacies of Drug Development: A Comparative Guide to the ADME Properties of Indoline-Containing Therapeutic Candidates
For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from a promising molecule to a life-saving drug is fraught with challenges. A critical determinant of success lies in understanding and optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. The indoline scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents. This guide provides an in-depth, comparative analysis of the ADME profiles of three distinct indoline-containing drugs: the tyrosine kinase inhibitor Nintedanib , the diuretic Indapamide , and the non-nucleoside reverse transcriptase inhibitor Delavirdine . By examining their divergent pharmacokinetic behaviors, we aim to provide actionable insights into the rational design and development of future indoline-based therapeutics.
The Indoline Scaffold: A Versatile Player in Medicinal Chemistry
The indoline moiety, with its fused bicyclic structure, offers a unique three-dimensional conformation that allows for diverse interactions with biological targets. This structural versatility has led to its incorporation into a wide array of therapeutic agents, each with a distinct mechanism of action and, consequently, a unique set of ADME challenges and opportunities.
Comparative Analysis of Key ADME Parameters
A comprehensive understanding of a drug's ADME profile is paramount for predicting its clinical efficacy and safety. The following table provides a comparative summary of the key pharmacokinetic parameters for Nintedanib, Indapamide, and Delavirdine.
| ADME Parameter | Nintedanib | Indapamide | Delavirdine |
| Therapeutic Class | Tyrosine Kinase Inhibitor | Thiazide-like Diuretic | Non-Nucleoside Reverse Transcriptase Inhibitor |
| Oral Bioavailability | ~4.7%[1] | Rapid and complete absorption[1] | ~85% |
| Plasma Protein Binding | ~97.8% (primarily to albumin)[1] | ~76-79%[1][2] | ~98% |
| Volume of Distribution (Vd) | ~1050 L[1] | 24-25 L[3] | - |
| Elimination Half-life (t½) | ~9.5-15 hours[1][4] | ~16-18 hours[1][2] | ~5.8 hours |
| Primary Route of Metabolism | Hydrolytic ester cleavage, minor CYP3A4 involvement[1] | Extensively metabolized by the liver (CYP3A4 and CYP2C19 involved)[5] | Primarily by CYP3A4 and CYP2D6[6] |
| Primary Route of Excretion | Fecal/biliary (~93%)[1][4] | Urine (~70%) and feces (~23%)[1] | Urine (~51%) and feces (~44%) |
Delving Deeper: A Mechanistic Look at ADME Profiles
The quantitative data presented above tells only part of the story. To truly appreciate the nuances of each compound's behavior in the body, we must explore the underlying mechanisms driving their absorption, distribution, metabolism, and excretion.
Nintedanib: A Battle Against First-Pass Metabolism and Efflux
Nintedanib, a potent inhibitor of multiple tyrosine kinases, is used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[7] Its clinical utility is significantly influenced by its challenging ADME profile, most notably its very low oral bioavailability of approximately 4.7%.[1] This is a direct consequence of extensive first-pass metabolism and the action of efflux transporters.[1][8]
Causality of Low Bioavailability: The low systemic exposure of nintedanib necessitates a relatively high oral dose to achieve therapeutic concentrations. This can contribute to gastrointestinal side effects, a common clinical observation.[7] Understanding the interplay between metabolism and transport is therefore crucial for managing its therapeutic window. Nintedanib is a substrate for P-glycoprotein (P-gp), an efflux transporter that actively pumps the drug out of intestinal cells and back into the gut lumen, further reducing its absorption.[3]
Metabolic Pathway of Nintedanib:
Caption: Primary metabolic pathway of Nintedanib.
Indapamide: Extensive Metabolism as a Key Clearance Mechanism
Indapamide is a thiazide-like diuretic effective in the management of hypertension.[9] In stark contrast to nintedanib, indapamide is rapidly and completely absorbed following oral administration.[1] Its pharmacokinetic profile is characterized by extensive hepatic metabolism, which is the primary driver of its clearance. Less than 7% of the administered dose is excreted unchanged in the urine.[1]
Clinical Implications of Extensive Metabolism: The reliance on hepatic metabolism means that factors influencing liver function can potentially alter indapamide's pharmacokinetics. Co-administration of drugs that inhibit or induce the metabolizing enzymes, primarily CYP3A4 and CYP2C19, could lead to drug-drug interactions.[5] However, its extensive metabolism also contributes to a relatively long half-life of about 16-18 hours, allowing for once-daily dosing.[1][2]
Metabolic Pathway of Indapamide:
Caption: Simplified metabolic pathway of Indapamide.
Delavirdine: A Potent CYP3A4 Inhibitor with Significant Drug-Drug Interaction Potential
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Its ADME profile is notable for its high oral bioavailability (~85%) and its significant impact on drug-metabolizing enzymes. Delavirdine is a potent inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs.[4]
The Double-Edged Sword of CYP3A4 Inhibition: Delavirdine's inhibitory effect on CYP3A4 can be both beneficial and detrimental. It can boost the plasma concentrations of co-administered protease inhibitors, which are also metabolized by CYP3A4, thereby enhancing their antiretroviral activity.[4] However, this same mechanism can lead to dangerous drug-drug interactions when co-administered with other CYP3A4 substrates, potentially causing toxic accumulation of the other drugs.[10] This necessitates careful consideration of a patient's entire medication regimen when prescribing delavirdine.
Metabolic Pathway of Delavirdine:
Caption: Primary metabolic pathways of Delavirdine.
Experimental Protocols for ADME Profiling: A Self-Validating System
To ensure the scientific integrity of ADME data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to characterize the ADME properties of therapeutic candidates.
Experimental Workflow for In Vitro ADME Profiling
Caption: A typical experimental workflow for in vitro ADME profiling.
Protocol 1: Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo drug absorption across the intestinal wall.[11]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a multi-well plate and cultured for 20-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[12]
-
Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.
-
Permeability Measurement:
-
The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver compartment (B or A, respectively) at various time points.
-
The concentration of the test compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The Papp value is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 is indicative of active transport.
Protocol 2: Microsomal Stability Assay
This assay provides an early indication of a compound's susceptibility to hepatic metabolism, primarily by cytochrome P450 enzymes.[13]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (human, rat, etc.) in the presence of a NADPH-regenerating system at 37°C.[14]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a solvent like acetonitrile.[15]
-
Analysis: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis:
-
The natural logarithm of the percentage of the compound remaining is plotted against time.
-
The slope of the linear portion of the curve is used to calculate the half-life (t½ = 0.693 / slope).
-
The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
-
Protocol 3: P-glycoprotein (P-gp) Substrate Assay
This assay is crucial for identifying compounds that are substrates of the P-gp efflux transporter, which can significantly impact their absorption and distribution.[16]
Objective: To determine if a test compound is a substrate of P-gp.
Methodology:
-
Cell System: A cell line overexpressing P-gp, such as MDCK-MDR1 cells, is used alongside a parental cell line with low P-gp expression.[16]
-
Bidirectional Transport: The permeability of the test compound is measured in both the apical-to-basolateral and basolateral-to-apical directions, as described in the Caco-2 assay protocol.
-
Inhibitor Co-incubation: The bidirectional transport experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[16]
-
Data Analysis:
-
An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 in the P-gp overexpressing cells, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
-
Conclusion: Integrating ADME for Successful Drug Development
The divergent ADME profiles of Nintedanib, Indapamide, and Delavirdine underscore the critical importance of a tailored approach to the development of indoline-containing therapeutic candidates. Nintedanib's low bioavailability highlights the challenges posed by first-pass metabolism and efflux transporters. Indapamide's extensive metabolism dictates its clearance and dosing regimen, while Delavirdine's potent CYP3A4 inhibition presents a significant risk of drug-drug interactions.
By employing a suite of robust in vitro ADME assays early in the drug discovery process, researchers can gain invaluable insights into a compound's likely pharmacokinetic behavior in vivo. This allows for the rational design of molecules with improved ADME properties, ultimately increasing the probability of developing safe and effective medicines. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists navigating the complex landscape of drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
